CTA056
Description
Properties
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CTA056
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of CTA056, a novel inhibitor of Interleukin-2-inducible T-cell kinase (Itk). The information presented is collated from preclinical research and is intended to support further investigation and development of this compound.
Core Mechanism of Action
This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway and plays a significant role in T-cell activation, proliferation, and differentiation. By targeting Itk, this compound effectively modulates T-cell function, demonstrating particular efficacy against malignant T-cells.[1][2]
The development of this compound involved screening a 9600-compound combinatorial solution phase library, followed by molecular modeling and extensive structure-activity relationship studies.[2] This process led to the identification of 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, designated as this compound.[2]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been quantified, highlighting its selectivity for Itk.
| Target Kinase | IC50 |
| Interleukin-2-inducible T-cell kinase (Itk) | ~100 nM[3] |
| Bruton's tyrosine kinase (Btk) | 400 nM[3] |
| Endothelial and epithelial tyrosine kinase (Etk/BMX) | 5 µM[3] |
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the phosphorylation of Itk and its downstream signaling effectors. This disruption of the TCR signaling cascade ultimately leads to the induction of apoptosis in malignant T-cells.
Caption: Mechanism of action of this compound in T-cells.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology: A standard in vitro kinase assay would be performed. This typically involves incubating the purified kinase (e.g., Itk, Btk, Etk) with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assays:
-
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Lines: Malignant T-cell lines (e.g., Jurkat, MOLT-4) and normal T-cells are used.[2]
-
Treatment: Cells are incubated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by trypan blue exclusion.
-
Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Western Blot Analysis for Phosphorylation:
-
Objective: To determine the effect of this compound on the phosphorylation of Itk and its downstream effectors.
-
Methodology:
-
Cell Treatment and Lysis: Jurkat and MOLT-4 cells are treated with this compound for a defined time, then lysed to extract total protein.[2]
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of Itk, PLC-γ, Akt, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
In Vivo Xenograft Model:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a malignant T-cell line (e.g., Jurkat) to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (administered via a suitable route, e.g., intraperitoneal or oral) or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for in vivo xenograft model.
Conclusion
This compound is a selective inhibitor of Itk that demonstrates significant anti-proliferative and pro-apoptotic activity in malignant T-cells. Its mechanism of action involves the direct inhibition of Itk phosphorylation and the subsequent suppression of downstream signaling pathways critical for T-cell survival and proliferation. The preclinical data strongly support the potential of this compound as a therapeutic agent for T-cell malignancies.[2] Further investigation into its clinical efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
CTA056: A Selective ITK Tyrosine Kinase Inhibitor for T-Cell Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling. Its role in the activation, proliferation, and differentiation of T-cells has made it a compelling therapeutic target for T-cell malignancies and autoimmune diseases. CTA056, a novel small molecule inhibitor, has demonstrated high selectivity and potent inhibitory activity against Itk. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of targeting Itk with selective inhibitors like this compound.
Introduction to this compound
This compound, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][2] Subsequent molecular modeling and structure-activity relationship (SAR) studies led to its optimization as a potent and selective inhibitor of Itk.[1] this compound binds to the ATP-binding pocket of the Itk kinase domain, thereby preventing the phosphorylation of its downstream substrates and disrupting the TCR signaling cascade.[1] This inhibitory action leads to the suppression of malignant T-cell growth and the induction of apoptosis.[1][2]
Quantitative Data: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases to determine its inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (µM) | Kinase Family |
| Itk | 0.1 | Tec |
| Btk | 0.4 | Tec |
| Etk | 5 | Tec |
| Src | 1.2 | Src |
| Yes | >10 | Src |
| Lyn | >10 | Src |
| Axl | >10 | Receptor Tyrosine Kinase |
| Mer | >10 | Receptor Tyrosine Kinase |
| EGFR | >10 | Receptor Tyrosine Kinase |
| Abl | >10 | Abl |
| Mkk1 | >10 | MAP Kinase Kinase |
| PDK1 | >10 | AGC Kinase |
| Akt | >10 | AGC Kinase |
Data compiled from multiple sources.[1][3]
Mechanism of Action and Signaling Pathways
Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex, a signaling cascade is initiated that is crucial for T-cell activation. Itk plays a pivotal role in this pathway.
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the TCR signaling cascade and the mechanism of inhibition by this compound.
References
- 1. SLP-76 mediates and maintains activation of the Tec family kinase ITK via the T cell antigen receptor-induced association between SLP-76 and ITK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itk promotes the integration of TCR and CD28 costimulation, through its direct substrates, SLP-76 and Gads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of CTA056: A Novel ITK Inhibitor for T-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, differentiation, and proliferation has made it a promising therapeutic target for a range of immunological disorders and T-cell malignancies. This whitepaper details the discovery and preclinical development of CTA056, a novel and selective ITK inhibitor, and provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization.
Discovery of this compound
This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through a multi-step discovery process. The process began with the screening of a 9600-compound combinatorial solution phase library. Promising hits from the initial screening underwent further refinement through molecular modeling and extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for ITK.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| ITK | ~100 |
| BTK | ~400 |
| ETK | >1000 |
Data extracted from in vitro kinase assays.[1][2]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ITK Expression | Growth Inhibition (at 2 µM) |
| Jurkat | Acute Lymphoblastic Leukemia (T-cell) | High | Significant |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-cell) | High | Significant |
| Hut78 | Cutaneous T-cell Lymphoma | High | Not specified |
| HCT116 | Colon Carcinoma | Null | Minimal |
| HL60 | Promyelocytic Leukemia | Null | Minimal |
| HepG2 | Hepatocellular Carcinoma | Null | Minimal |
| MCF7 | Breast Adenocarcinoma | Null | Minimal |
| SKOV3 | Ovarian Cancer | Null | Minimal |
Growth inhibition was assessed using the MTT assay.[1]
Table 3: Effect of this compound on Cytokine Secretion in Jurkat Cells
| Cytokine | Treatment | mRNA Level | Protein Secretion |
| IL-2 | 0.5 µM this compound | Significantly Decreased | Significantly Decreased |
| IFN-γ | 0.5 µM this compound | Significantly Decreased | Significantly Decreased |
mRNA levels were measured by real-time PCR, and protein secretion was measured by ELISA.[1]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against ITK and other kinases.
Materials:
-
Recombinant human ITK, BTK, and ETK enzymes
-
Peptide substrate (e.g., TSFYGRH for ITK)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound at various concentrations
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto a TLC plate.
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using an appropriate solvent system.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the radioactivity of the phosphorylated substrate to determine the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Jurkat, MOLT-4, and other cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine the induction of apoptosis in Jurkat cells by this compound.
Materials:
-
Jurkat cells
-
Complete cell culture medium
-
This compound at various concentrations
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat Jurkat cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
MOLT-4 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
MOLT-4 cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest MOLT-4 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. Administer vehicle to the control group.
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
Signaling Pathway of ITK Inhibition by this compound
Caption: ITK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pathophysiology of Interleukin-2-Inducible T-cell Kinase (Itk) in Autoimmune Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, has emerged as a critical regulator of immune responses and a high-value target for therapeutic intervention in autoimmune and inflammatory diseases. Expressed predominantly in T cells, Natural Killer (NK) cells, and mast cells, Itk functions as a crucial signaling node downstream of the T-cell receptor (TCR).[1][2] It orchestrates key cellular events including T-cell activation, proliferation, and differentiation. Notably, Itk signaling is instrumental in driving the differentiation of pro-inflammatory T helper 2 (Th2) and T helper 17 (Th17) cells, while simultaneously restraining the development of anti-inflammatory regulatory T cells (Tregs).[3][4][5] This pivotal role in balancing effector and regulatory T-cell lineages places Itk at the core of autoimmune pathophysiology. Preclinical studies using genetic knockout models and specific small-molecule inhibitors have consistently demonstrated that abrogating Itk function ameliorates disease in models of multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and asthma.[4][6][7] This guide provides a detailed examination of the molecular mechanisms of Itk, its role in T-cell fate decisions, its contribution to various autoimmune pathologies, and the experimental methodologies used to investigate its function.
The Core Signaling Pathway of Itk in T-Cell Activation
T-cell activation is a meticulously controlled process initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). Itk is a central player in translating this receptor engagement into a downstream cellular response.
Upon TCR stimulation, a hierarchical kinase cascade is initiated. The Src family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, creating docking sites for ZAP-70.[8] Activated ZAP-70 then phosphorylates key adaptor proteins, including SLP-76 (SH2-domain-containing leukocyte protein of 76 kDa) and LAT (Linker for Activation of T cells), leading to the formation of a large signaling complex at the membrane.[8][9]
Itk is recruited to this complex, primarily through a multivalent interaction with SLP-76.[9][10][11] Once recruited and activated via phosphorylation by Lck, Itk's primary substrate is Phospholipase C-gamma 1 (PLCγ1).[10][11][12] Itk-mediated phosphorylation of PLCγ1 at tyrosine 783 is the critical step for its activation.[9][13][14]
Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium.[8][15] This increase in cytosolic calcium activates the transcription factor NFAT (Nuclear Factor of Activated T cells), a key regulator of cytokine gene expression, including IL-2.[2][12]
-
DAG activates Protein Kinase C (PKC) and Ras-MAPK pathways, contributing to the activation of transcription factors like NF-κB and AP-1.[12][16]
Furthermore, Itk signaling intersects with the PI3K-Akt-mTOR pathway, a critical axis for regulating cellular metabolism, proliferation, and differentiation.[12][17] Itk-deficient T cells exhibit reduced TCR-induced phosphorylation of mTOR targets, indicating that Itk helps integrate TCR signals with metabolic programming.[17][18]
Itk as a Rheostat for T Helper Cell Differentiation
A central element in the pathophysiology of autoimmune diseases is the imbalance between pro-inflammatory effector T cells, particularly Th17 cells, and anti-inflammatory Tregs. Itk acts as a critical rheostat that tunes this balance, with high Itk activity favoring a pro-inflammatory state.[5][12][18]
Positive Regulation of Th17 Cells: The differentiation of naive CD4+ T cells into Th17 cells, which are pathogenic drivers in many autoimmune diseases, is highly dependent on strong TCR signaling and robust calcium flux.[6][19] By activating the PLCγ1-Ca2+-NFAT axis, Itk provides the requisite signal strength for the induction of the Th17 master transcription factor RORγt and the production of IL-17.[8][12] Consequently, in the absence of Itk or upon its inhibition, Th17 differentiation is significantly impaired.[3][4][7][20]
Negative Regulation of Treg Cells: Conversely, Itk signaling negatively regulates the development and function of both natural and inducible Tregs.[3][21] The absence of Itk enhances the generation of Foxp3+ Tregs, even under Th17-polarizing conditions.[12][17] This occurs because weaker TCR signals, as seen in Itk-deficient cells, favor Treg lineage commitment.[18] Itk deficiency is associated with increased sensitivity to IL-2, a cytokine crucial for Treg survival and function, and reduced activation of the mTOR pathway, which is a known inhibitor of Treg differentiation.[17][22] Therefore, inhibiting Itk effectively "switches" the differentiation program away from a pathogenic Th17 phenotype towards a protective Treg phenotype.[12][23][24]
Table 1: Summary of Itk's Role in T Helper Cell Differentiation
| T-Cell Subset | Role of Itk Signaling | Outcome of Itk Deficiency/Inhibition | Key References |
| Th1 | Modulatory; role is context-dependent | Unchanged or enhanced IFN-γ production | [7][12][22][25] |
| Th2 | Strong positive regulator | Impaired differentiation and cytokine (IL-4, IL-5, IL-13) production | [2][3][4][26] |
| Th17 | Strong positive regulator | Impaired differentiation and IL-17A production | [3][4][7][12][17] |
| Treg | Negative regulator | Enhanced differentiation and suppressive function | [3][17][21][22][27] |
Pathophysiological Role of Itk in Preclinical Autoimmune Models
The therapeutic potential of targeting Itk is strongly supported by studies in various animal models of autoimmune disease.
Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) model of MS, Itk-deficient (Itk-/-) mice exhibit significantly reduced disease severity.[6][19] This protection is T-cell intrinsic, as transferring Itk-/- CD4+ T cells into T-cell-deficient recipients also results in attenuated disease.[19] The mechanism involves a marked reduction in the infiltration of pathogenic CD4+ T cells into the central nervous system (CNS), coupled with defective Th1 and Th17 cytokine production by autoreactive T cells.[6][19] Furthermore, Itk-/- CD4+ T cells show impaired migration across brain endothelial barriers, linking Itk signaling to T-cell trafficking.[6]
Rheumatoid Arthritis (RA): In the Collagen-Induced Arthritis (CIA) model, pharmacological inhibition of Itk effectively ameliorates disease progression.[7] Treatment with an Itk inhibitor reduces joint inflammation, decreases levels of pro-inflammatory cytokines, and, consistent with its core mechanism, shifts the balance from pathogenic Th17 cells towards protective Treg cells in the draining lymph nodes.[5][7]
Inflammatory Bowel Disease (IBD): In T-cell transfer models of colitis, Itk is indispensable for the ability of naive CD4+ T cells to induce disease.[3] Conversely, Tregs lacking Itk are fully capable of suppressing colitis, and the overall balance in Itk-deficient settings favors the generation of suppressive Tregs over inflammatory Th17 cells.[3][24]
Allergic and Atopic Diseases: While not classic autoimmune diseases, conditions like asthma and atopic dermatitis involve similar Th2- and mast cell-driven inflammation. Itk deficiency or inhibition leads to a beneficial outcome in models of allergic asthma by attenuating Th2 responses.[2][3][4] Elevated levels of Itk have also been observed in skin lesions of patients with atopic dermatitis.[28]
Table 2: Effects of Itk Deficiency or Inhibition in Autoimmune Disease Models
| Disease Model | Animal Model | Itk Status | Key Pathophysiological Outcomes | Key References |
| Multiple Sclerosis | EAE | Itk-/- or transfer of Itk-/- CD4+ T cells | Reduced disease severity; Decreased CD4+ T-cell infiltration into CNS; Impaired Th1/Th17 responses. | [6][19] |
| Rheumatoid Arthritis | CIA | Pharmacological Itk inhibition | Reduced joint inflammation and swelling; Decreased Th17 cells; Increased Treg cells. | [5][7] |
| Inflammatory Bowel Disease | T-cell Transfer Colitis | Itk-/- T cells | Failure to induce colitis; Enhanced Treg suppression. | [3][24] |
| Asthma | Allergic Airway Inflammation | Itk-/- or Pharmacological Itk inhibition | Reduced lung inflammation, mucus production, and airway hyper-responsiveness; Attenuated Th2 response. | [3][4][23] |
Methodological Approaches to Studying Itk Function
Investigating the precise role of Itk requires a combination of in vitro and in vivo experimental systems. Below are synopses of key protocols cited in the literature.
Experimental Protocol Synopsis 1: In Vitro T-Cell Differentiation
This assay is fundamental for assessing the direct impact of Itk on T-cell lineage commitment.
-
Cell Isolation: Naive CD4+ T cells (CD4+CD62LhiCD44loCD25-) are isolated from the spleens and lymph nodes of wild-type (WT) or Itk-/- mice via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation: Cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
-
Polarization: Specific cytokine cocktails are added to drive differentiation towards distinct lineages:
-
Th17 Conditions: TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.
-
Treg Conditions: TGF-β, IL-2, anti-IFN-γ, and anti-IL-4.
-
-
Inhibitor Treatment: For pharmacological studies, a selective Itk inhibitor (e.g., CPI-818, BMS-509744) or a vehicle control is added at the start of the culture.[7][12]
-
Analysis: After 3-5 days, cells are analyzed.
-
Cytokine Production: Cells are restimulated with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A), followed by intracellular staining for IL-17A, IFN-γ, etc., and analysis by flow cytometry.
-
Transcription Factor Expression: Cells are fixed, permeabilized, and stained for key transcription factors like Foxp3 (Treg) and RORγt (Th17) for flow cytometry analysis.
-
Gene Expression: RNA is extracted for qPCR analysis of genes such as Il17a and Foxp3.[7]
-
Experimental Protocol Synopsis 2: Experimental Autoimmune Encephalomyelitis (EAE)
This in vivo model is the standard for studying the pathogenesis of MS.
-
Animals: Wild-type and Itk-/- mice on a susceptible background (e.g., C57BL/6) are used.
-
Induction: EAE is induced by subcutaneous immunization with an encephalitogenic peptide, such as MOG35-55 (Myelin Oligodendrocyte Glycoprotein peptide), emulsified in Complete Freund's Adjuvant (CFA).
-
Co-adjuvant: Mice receive intraperitoneal injections of Pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
Monitoring: Mice are monitored daily for clinical signs of disease and scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Immunological Analysis: At the peak of disease or at a defined endpoint, tissues are harvested.
-
CNS Infiltrates: Brain and spinal cord are processed to isolate infiltrating mononuclear cells, which are then quantified and phenotyped by flow cytometry for CD4+, Th1 (IFN-γ+), and Th17 (IL-17A+) cells.[6][19]
-
Antigen Recall Response: Cells from draining lymph nodes or spleen are restimulated in vitro with the MOG peptide, and cytokine production is measured by ELISA or intracellular staining.
-
Conclusion and Future Directions
The Tec kinase Itk is a central and non-redundant signaling molecule that governs T-cell-mediated immunity and inflammation. Its role as a positive regulator of pro-inflammatory Th2 and Th17 lineages and a negative regulator of immunosuppressive Tregs places it at a critical nexus in the pathophysiology of numerous autoimmune diseases. By functioning as a rheostat for TCR signal strength, Itk dictates the outcome of an immune response, with high activity promoting the effector functions that drive autoimmune pathology.
The compelling preclinical data from genetic and pharmacological inhibition studies in models of MS, RA, and IBD strongly validate Itk as a promising therapeutic target.[4][7][29] The development of potent and selective small-molecule Itk inhibitors, such as soquelitinib (B12376851) (CPI-818), offers a targeted therapeutic strategy.[23] Unlike broad immunosuppressants, Itk inhibitors have the potential to recalibrate the immune system by simultaneously dampening pathogenic effector cells and promoting regulatory T-cell function, thereby restoring immune homeostasis.[5][23] Future research will focus on the clinical translation of these inhibitors and further elucidating the nuanced roles of Itk in different immune cell subsets and disease contexts.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-2 inducible T cell kinase (ITK) tunes T regulatory cell development and is required for suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itk Signals Promote Neuroinflammation by Regulating CD4+ T-Cell Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLP-76 mediates and maintains activation of the Tec family kinase ITK via the T cell antigen receptor-induced association between SLP-76 and ITK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [dr.lib.iastate.edu]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Itk Signals Promote Neuroinflammation by Regulating CD4+ T-Cell Activation and Trafficking | Journal of Neuroscience [jneurosci.org]
- 20. researchgate.net [researchgate.net]
- 21. Interleukin‐2‐inducible T‐cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interleukin-2-Inducible T-Cell Kinase (ITK) Deficiency - Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 24. Balancing immune activation with Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytokines | Genetic Deficiency and Biochemical Inhibition of ITK Affect Human Th17, Treg, and Innate Lymphoid Cells | springermedicine.com [springermedicine.com]
- 26. researchgate.net [researchgate.net]
- 27. Interleukin-2-inducible T-cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
The Impact of CTA056 on Downstream Effectors PLC-γ and Akt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a novel, selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the signaling pathways of T-cells.[1] Its targeted action holds significant therapeutic potential for T-cell malignancies such as acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma.[1] This technical guide provides an in-depth analysis of the molecular impact of this compound, focusing on its inhibitory effects on the downstream signaling molecules Phospholipase C-gamma (PLC-γ) and Akt. We will explore the mechanism of action, present quantitative data on its inhibitory activity, detail the experimental protocols for assessing its effects, and visualize the associated signaling pathways and workflows.
Introduction to this compound and its Target: Itk
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family. It is a key component of the T-cell receptor (TCR) signaling cascade, playing a crucial role in T-cell activation, proliferation, and differentiation. Aberrant Itk activity has been implicated in various T-cell-driven pathologies, including autoimmune diseases and T-cell cancers.[1]
This compound was identified through the screening of a combinatorial small-molecule library and has demonstrated high selectivity for Itk.[1] By inhibiting Itk, this compound effectively disrupts the downstream signaling events that are essential for the survival and proliferation of malignant T-cells.[1]
Mechanism of Action: Inhibition of Downstream Effectors
Upon T-cell receptor activation, Itk is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated Itk, in turn, phosphorylates and activates several downstream effector molecules, including PLC-γ and the components of the PI3K/Akt pathway.
-
PLC-γ Activation: PLC-γ is a pivotal enzyme that, once phosphorylated by Itk, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events are central to T-cell activation and function.
-
Akt Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. While the direct phosphorylation of Akt by Itk is less characterized, Itk is known to influence the activation of PI3K, which in turn leads to the phosphorylation and activation of Akt.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of both PLC-γ and Akt, thereby blocking these critical downstream signaling pathways.[1] In malignant T-cells, this disruption of survival and proliferation signals ultimately leads to apoptosis.[1]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against Itk and other Tec family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy.
| Kinase | IC50 (nM) |
| Itk | ~100 |
| Btk | ~400 |
| Etk | ~5000 |
Table 1: IC50 values of this compound for Tec family kinases. Data extracted from in vitro kinase assays.[1]
The inhibitory effect of this compound on the phosphorylation of Itk and its downstream targets, PLC-γ and Akt, has been demonstrated in cellular assays using Jurkat and MOLT-4 T-cell lines.[1] While specific quantitative data on the percentage of inhibition of PLC-γ and Akt phosphorylation at various this compound concentrations is not explicitly provided in the primary literature in tabular format, Western blot analyses show a dose-dependent decrease in the phosphorylation of these proteins.[1]
Experimental Protocols
In Vitro Itk Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on Itk.
Materials:
-
Purified recombinant Itk enzyme
-
This compound
-
Kinase assay buffer (20 mM HEPES, pH 7.55, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, 500 μM Na3VO4)
-
ATP (unlabeled and [γ-33P]ATP)
-
Peptide substrate (e.g., TSFYGRH)
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, mix 100 ng of purified Itk with the desired concentration of this compound.
-
Add the peptide substrate to the mixture.
-
Initiate the kinase reaction by adding 5 μM unlabeled ATP and 5 μCi of [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensity corresponding to the phosphorylated substrate to determine the extent of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of PLC-γ and Akt Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of PLC-γ and Akt in whole cells.
Materials:
-
Jurkat or MOLT-4 T-cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLC-γ (Tyr783), anti-PLC-γ, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
Procedure:
-
Culture Jurkat or MOLT-4 cells to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Optional: Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLC-γ) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-PLC-γ) to normalize for protein loading.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Itk, blocking PLC-γ and Akt phosphorylation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for analyzing this compound's effect on protein phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of Itk that effectively targets malignant T-cells. Its mechanism of action involves the direct inhibition of Itk kinase activity, leading to a downstream blockade of PLC-γ and Akt phosphorylation. This disruption of key signaling pathways essential for cell survival and proliferation culminates in the induction of apoptosis in cancerous T-cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of Itk inhibitors like this compound for therapeutic applications.
References
Preliminary Investigation of CTA056 in Jurkat and MOLT-4 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary investigation of CTA056, a novel inhibitor of Interleukin-2-inducible T-cell kinase (Itk), in the context of Jurkat and MOLT-4 human T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This document summarizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Executive Summary
This compound is a selective inhibitor of Itk, a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling.[1][2] In malignant T-cells such as Jurkat and MOLT-4, which exhibit high expression of Itk, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects.[1] The compound effectively inhibits the phosphorylation of Itk and its downstream signaling effectors, including Phospholipase C-γ1 (PLC-γ1), Akt, and Extracellular signal-regulated kinase (Erk).[1][3] Furthermore, this compound treatment leads to a dose-dependent induction of apoptosis in Jurkat cells.[1][2] These findings highlight this compound as a promising therapeutic candidate for T-cell malignancies.
Data Presentation
Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Itk | 100 |
| Btk | 400 |
Table 1: In vitro kinase inhibitory activity of this compound. Data indicates the half-maximal inhibitory concentration (IC50) for Interleukin-2-inducible T-cell kinase (Itk) and Bruton's tyrosine kinase (Btk).[4]
Cellular Growth Inhibition by this compound
| Cell Line | Itk Expression | This compound (2 µM) Growth Inhibition (%) |
| Jurkat | High | ~80% |
| MOLT-4 | High | ~75% |
| HCT116 | Null | Minimal |
| HL60 | Null | Minimal |
| HepG2 | Null | Minimal |
| MCF7 | Null | Minimal |
| SKOV3 | Null | Minimal |
Table 2: Selective growth inhibition of Itk-expressing cancer cell lines by this compound. The table shows the percentage of growth inhibition after treatment with 2 µM this compound.[1]
Induction of Apoptosis in Jurkat Cells by this compound
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | <5% |
| 0.5 | ~20% |
| 1.0 | ~45% |
| 2.0 | ~70% |
Table 3: Dose-dependent induction of apoptosis in Jurkat cells following treatment with this compound for 48 hours, as measured by Annexin V staining. (Note: Approximate values are inferred from graphical data in the source publication).[1]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway in T-ALL Cells
Caption: Mechanism of this compound action in T-ALL cells.
Experimental Workflow for this compound Investigation
Caption: Workflow for evaluating this compound effects.
Experimental Protocols
Cell Culture
-
Cell Lines: Jurkat (Clone E6-1) and MOLT-4 cells were utilized.
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.[5] Cultures were maintained at a density between 4 x 10^5 and 2 x 10^6 cells/mL.[6]
Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
This compound was added at various concentrations, and the plates were incubated for 48-72 hours.
-
Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
Western Blot Analysis
-
Jurkat and MOLT-4 cells were seeded at a density of 1 x 10^6 cells/mL and treated with this compound at the indicated concentrations and time points.
-
Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-Itk (Tyr511), Itk, phospho-PLC-γ1 (Tyr783), PLC-γ1, phospho-Akt (Ser473), Akt, phospho-Erk1/2 (Thr202/Tyr204), Erk1/2, and GAPDH (as a loading control).
-
The membrane was washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Jurkat cells were treated with various concentrations of this compound for 48 hours.
-
Cells were harvested, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis
Although the primary study on this compound did not report on cell cycle analysis, a standard protocol for this assay in T-ALL cell lines is provided below for future investigations.
-
Cells are treated with this compound for the desired time period.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells are washed with PBS and then resuspended in a staining solution containing PI and RNase A.
-
After incubation for 30 minutes at room temperature in the dark, the DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.
Conclusion
The preliminary investigation of this compound in Jurkat and MOLT-4 cells provides compelling evidence for its potential as a targeted therapeutic agent in T-cell malignancies. By selectively inhibiting Itk, this compound effectively disrupts key pro-survival signaling pathways and induces apoptosis in these cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical development of this compound. Future studies should aim to further elucidate the precise molecular mechanisms of this compound-induced apoptosis and to evaluate its efficacy in in vivo models of T-ALL.
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
CTA056: A Novel ITK Inhibitor with Therapeutic Potential in T-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CTA056 is a novel, selective small-molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] Dysregulation of Itk activity has been implicated in the pathophysiology of T-cell malignancies, making it a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, selective cytotoxicity against malignant T-cells, and its potential for the treatment of T-cell leukemia and lymphoma. The information presented herein is intended to support further research and development of this compound as a targeted cancer therapeutic.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphomas are aggressive hematological malignancies with a significant need for novel therapeutic strategies.[1] Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, differentiation, and proliferation.[1] Its selective expression and activation in malignant T-cells present a strategic target for therapeutic intervention. This compound was identified through the screening of a combinatorial small-molecule library and has demonstrated potent and selective inhibitory activity against Itk.[1] This document details the molecular characteristics, in vitro efficacy, and in vivo potential of this compound in targeting T-cell malignancies.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of Itk. This inhibition disrupts the downstream signaling cascade initiated by T-cell receptor activation, ultimately leading to decreased cell proliferation and induction of apoptosis in malignant T-cells.
Kinase Inhibitory Profile
This compound demonstrates a high degree of selectivity for Itk over other Tec family kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| Itk | ~100 |
| Btk | ~400 |
| Etk | ~5000 |
| Table 1: Kinase inhibitory activity of this compound. Data derived from in vitro kinase assays.[1] |
Inhibition of Downstream Signaling
Treatment of T-ALL cell lines, such as Jurkat and MOLT-4, with this compound leads to a dose-dependent inhibition of Itk autophosphorylation.[1] This, in turn, prevents the phosphorylation and activation of key downstream effectors, including Phospholipase C-γ (PLC-γ), Akt, and Extracellular signal-regulated kinase (ERK).[1] The disruption of these critical signaling pathways culminates in the inhibition of cytokine production, such as Interleukin-2 (IL-2) and Interferon-γ (IFN-γ), and ultimately drives the malignant T-cells towards apoptosis.[1]
References
Methodological & Application
Application Note: CTA056 Experimental Protocol for T-Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the effect of the experimental compound CTA056 on T-cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) based dye dilution assay and flow cytometry.
Introduction
T-cell activation and subsequent proliferation are fundamental processes in the adaptive immune response.[1] The clonal expansion of T-cells is critical for mounting an effective response against pathogens and cancerous cells.[2] Consequently, assays that measure T-cell proliferation are invaluable tools in drug discovery and development for evaluating the immunomodulatory potential of novel therapeutic agents.
This compound is an experimental compound with predicted immunomodulatory properties. To characterize its biological activity, it is essential to determine its effect on T-cell proliferation. This application note details a robust and widely used method for this purpose: the CFSE dye dilution assay.[3][4]
The CFSE assay allows for the quantitative analysis of cell division.[5] CFSE is a fluorescent dye that covalently labels intracellular proteins.[6] Upon cell division, the dye is distributed equally between the two daughter cells, resulting in a progressive halving of fluorescence intensity with each generation.[5][7] This change in fluorescence can be measured by flow cytometry, allowing for the tracking of distinct cell divisions.[4]
T-Cell Activation Signaling Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).[1] This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events that culminate in T-cell proliferation, differentiation, and cytokine production.[8][9] Key signaling pathways involved include the PLCγ1, MAPK, and PI3K-AKT pathways.[9] The diagram below illustrates a simplified overview of the T-cell activation signaling cascade, with a hypothetical target for this compound.
Caption: Simplified T-cell activation signaling pathway and a hypothetical point of inhibition for this compound.
Experimental Protocol: CFSE T-Cell Proliferation Assay
This protocol describes the steps for isolating human peripheral blood mononuclear cells (PBMCs), staining them with CFSE, stimulating them in the presence of this compound, and analyzing proliferation by flow cytometry.
Materials and Reagents
-
Human whole blood
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent)
-
Human Anti-CD3 antibody (functional grade)
-
Human Anti-CD28 antibody (functional grade)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well round-bottom culture plate
-
Flow cytometer
-
Fluorescently conjugated antibodies for T-cell phenotyping (e.g., Anti-CD3, Anti-CD4, Anti-CD8)
Experimental Workflow
Caption: Experimental workflow for the T-cell proliferation assay.
Step-by-Step Methodology
Step 1: Isolation of PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[6]
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of Complete RPMI and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL in pre-warmed PBS.
Step 2: CFSE Staining
-
Prepare a 5 µM working solution of CFSE in PBS.[10]
-
Add an equal volume of the 5 µM CFSE solution to the cell suspension (final concentration 2.5 µM).
-
Immediately vortex the cells gently to ensure homogenous staining.
-
Incubate for 10 minutes at 37°C, protected from light.[11][12]
-
To quench the staining reaction, add 5 volumes of cold Complete RPMI (containing FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with Complete RPMI to remove any unbound CFSE.
-
Resuspend the CFSE-labeled PBMCs in Complete RPMI at a concentration of 1 x 10⁶ cells/mL.
Step 3: Cell Culture and Stimulation
-
Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for 2-4 hours at 37°C. Wash the wells twice with sterile PBS before adding cells.
-
Prepare serial dilutions of this compound in Complete RPMI. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the CFSE-labeled cell suspension (1 x 10⁵ cells) to each well.
-
Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Include the following controls:
-
Unstained, unstimulated cells
-
CFSE-stained, unstimulated cells (to identify the parent generation)
-
CFSE-stained, stimulated cells with vehicle control (positive control for proliferation)
-
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
Step 4: Flow Cytometry Analysis
-
After incubation, harvest the cells from the plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire data using a flow cytometer equipped with a 488 nm laser for CFSE excitation.[13]
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.
-
Analyze the CFSE fluorescence in each T-cell subset. Proliferating cells will show a series of peaks with successively lower fluorescence intensity.
Data Presentation and Analysis
The analysis of CFSE data allows for the quantification of the antiproliferative or pro-proliferative effects of this compound.
Qualitative Analysis
Present representative histograms of CFSE fluorescence for each condition. The unstimulated control should show a single bright peak, representing the parent generation. The stimulated control should display multiple peaks, each representing a successive cell division. The histograms for this compound-treated samples will show a dose-dependent change in the distribution of cells across these peaks.
Quantitative Data Summary
Summarize the quantitative data from the flow cytometry analysis in tables. Key parameters to calculate include:
-
% Divided Cells: The percentage of cells that have undergone at least one division.
-
Division Index: The average number of divisions for all cells in the original population.
-
Proliferation Index: The average number of divisions for only the cells that have divided.
Below are tables with hypothetical data illustrating the inhibitory effect of this compound on CD4+ and CD8+ T-cell proliferation.
Table 1: Effect of this compound on CD4+ T-Cell Proliferation
| This compound Conc. (µM) | % Divided Cells | Division Index | Proliferation Index |
| 0 (Vehicle) | 85.2 ± 4.1 | 1.8 ± 0.2 | 2.1 ± 0.2 |
| 0.1 | 78.5 ± 3.5 | 1.6 ± 0.1 | 2.0 ± 0.1 |
| 1 | 55.3 ± 5.2 | 1.1 ± 0.1 | 1.9 ± 0.2 |
| 10 | 15.1 ± 2.8 | 0.2 ± 0.05 | 1.3 ± 0.1 |
| 100 | 2.5 ± 0.9 | <0.1 | 1.1 ± 0.1 |
Table 2: Effect of this compound on CD8+ T-Cell Proliferation
| This compound Conc. (µM) | % Divided Cells | Division Index | Proliferation Index |
| 0 (Vehicle) | 92.6 ± 3.7 | 2.5 ± 0.3 | 2.7 ± 0.3 |
| 0.1 | 88.1 ± 4.0 | 2.2 ± 0.2 | 2.5 ± 0.2 |
| 1 | 65.4 ± 6.1 | 1.5 ± 0.2 | 2.3 ± 0.2 |
| 10 | 22.8 ± 3.4 | 0.4 ± 0.1 | 1.8 ± 0.2 |
| 100 | 4.1 ± 1.2 | <0.1 | 1.2 ± 0.1 |
Table 3: IC₅₀ Values for this compound
| T-Cell Subset | IC₅₀ (µM) |
| CD4+ T-Cells | 1.5 |
| CD8+ T-Cells | 1.2 |
Conclusion
This application note provides a comprehensive protocol for evaluating the effects of the experimental compound this compound on T-cell proliferation. The CFSE dye dilution assay is a powerful technique that allows for detailed, quantitative analysis of cell division in different T-cell subsets. The data generated from this protocol will be crucial in characterizing the immunomodulatory profile of this compound and informing its future development as a potential therapeutic agent.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. cd-genomics.com [cd-genomics.com]
- 10. agilent.com [agilent.com]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. researchgate.net [researchgate.net]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: CTA056 in a MOLT-4 Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a novel, selective small-molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk). Itk is a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, making it a compelling therapeutic target for T-cell malignancies.[1] In preclinical studies, this compound has demonstrated selective cytotoxicity against malignant T-cells, including the T-cell acute lymphoblastic leukemia (T-ALL) cell line MOLT-4.[2] This document provides detailed application notes and protocols for the use of this compound in a MOLT-4 subcutaneous xenograft mouse model, based on published preclinical data.
Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the kinase activity of Itk. This disrupts the downstream signaling cascade from the T-cell receptor, leading to the inhibition of key effector molecules such as Phospholipase C-γ (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[2] This blockade of critical survival and proliferation signals ultimately induces apoptosis in malignant T-cells.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound was first established in biochemical and cell-based assays.
| Parameter | Value | Cell Line | Reference |
| Itk Kinase Inhibition (IC50) | 100 nM | N/A (Biochemical Assay) | [1] |
| Cell Growth Inhibition | Highly Effective at 2 µM | MOLT-4 | [2] |
In Vivo Efficacy of this compound in MOLT-4 Xenograft Model
This compound demonstrated significant anti-tumor activity in a subcutaneous MOLT-4 xenograft model.
| Parameter | Control Group | This compound-Treated Group | Reference |
| Treatment Regimen | Vehicle | 20 mg/kg/day, i.p. | [2] |
| Tumor Growth | Progressive Growth | Significant Inhibition | [2] |
| Endpoint | Tumor volume reached protocol limit | Reduced tumor burden | [2] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation of MOLT-4 cells.
Materials:
-
MOLT-4 cells (e.g., ATCC CRL-1582)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture MOLT-4 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
In Vivo MOLT-4 Xenograft Tumor Model
This protocol describes the establishment of a MOLT-4 xenograft model and subsequent treatment with this compound.
Materials:
-
MOLT-4 cells
-
Athymic nude mice (4-6 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Appropriate vehicle for this compound solubilization
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MOLT-4 cells to a sufficient number. Harvest and wash the cells with sterile PBS. Resuspend the cells at a concentration of 1 x 107 cells per 100 µL of PBS.[2]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into a control (vehicle) group and a treatment group.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 20 mg/kg daily.[2] The control group should receive an equivalent volume of the vehicle.
-
Data Collection: Measure tumor volume and mouse body weight daily or every other day throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol. Euthanize all animals, excise the tumors, and record the final tumor weights.
-
Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify apoptosis in MOLT-4 cells following this compound treatment.
Materials:
-
MOLT-4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat MOLT-4 cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry immediately.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound is a promising Itk inhibitor with demonstrated efficacy against T-cell acute lymphoblastic leukemia in both in vitro and in vivo preclinical models. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in a MOLT-4 xenograft model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of this targeted therapy.
References
Application Notes and Protocols for CTA056 in Malignant T-Cell In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase critical for T-cell receptor (TCR) signaling.[1] Itk is highly expressed in malignant T-cells, making it a promising therapeutic target for T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[1][2] this compound exerts its anti-tumor effects by inhibiting Itk autophosphorylation and downstream signaling pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in malignant T-cells.[1][3] These application notes provide a comprehensive guide for the in vitro use of this compound in the study of malignant T-cells.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in in vitro studies of malignant T-cells.
| Target | Parameter | Value | Reference |
| Itk | IC50 | 100 nM | [2] |
Table 1: this compound Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) of this compound against its primary target, Itk.
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | Proliferation | 2 µM | Effective growth inhibition | [1] |
| MOLT-4 | T-cell acute lymphoblastic leukemia | Proliferation | 2 µM | Effective growth inhibition | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | Apoptosis | Dose-dependent | Induction of apoptosis | [1] |
Table 2: In Vitro Efficacy of this compound on Malignant T-Cell Lines. Summary of the effects of this compound on the proliferation and apoptosis of common malignant T-cell lines.
Signaling Pathway
This compound targets the Itk signaling cascade in T-cells. Upon T-cell receptor (TCR) activation, Itk is phosphorylated and subsequently activates downstream effectors, including Phospholipase C-gamma (PLC-γ). Activated PLC-γ leads to the activation of the Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for T-cell proliferation, survival, and cytokine production. By inhibiting Itk phosphorylation, this compound effectively blocks these downstream signaling events.
Caption: this compound Signaling Pathway in Malignant T-Cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound on malignant T-cells.
Caption: Experimental Workflow for this compound In Vitro Studies.
Experimental Protocols
Cell Culture
1. Cell Line Maintenance:
-
Culture Jurkat (ATCC TIB-152) and MOLT-4 (ATCC CRL-1582) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
For MOLT-4 cells, maintain cell density between 4 x 10^5 and 2 x 10^6 cells/mL.
-
For Jurkat cells, subculture every 2-3 days to maintain a density of 1-5 x 10^5 cells/mL.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed malignant T-cells (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
1. Cell Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Treat cells with various concentrations of this compound for the desired time.
2. Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][4]
Western Blot Analysis for Phosphorylated Proteins
1. Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Itk, phospho-PLC-γ, phospho-Akt, phospho-Erk, and their total protein counterparts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
References
Application Note: Flow Cytometry Analysis of T-Cell Responses Following CTA056 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CTA056 is a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), a critical component of the T-cell receptor (TCR) signaling pathway.[1] Itk, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Dysregulation of Itk signaling has been implicated in various T-cell malignancies and autoimmune diseases. This compound has been shown to selectively target malignant T-cells, inducing apoptosis and inhibiting the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while having minimal effect on normal T-cells.[1] This application note provides detailed protocols for utilizing multicolor flow cytometry to analyze the effects of this compound on T-cell apoptosis, activation, and cytokine production.
Data Presentation
The following table summarizes representative data on the dose-dependent effects of this compound on a malignant T-cell line (e.g., Jurkat cells) after 48 hours of treatment.
| This compound Concentration (nM) | Apoptotic Cells (%) (Annexin V+) | CD25+ Activated Cells (%) | CD69+ Activated Cells (%) | Intracellular IFN-γ+ Cells (%) | Intracellular IL-2+ Cells (%) |
| 0 (Vehicle Control) | 5.2 ± 0.8 | 85.3 ± 4.1 | 78.9 ± 5.5 | 65.7 ± 3.8 | 58.2 ± 4.9 |
| 10 | 15.6 ± 2.1 | 72.1 ± 3.5 | 65.4 ± 4.2 | 52.1 ± 3.1 | 45.8 ± 3.7 |
| 50 | 38.4 ± 3.9 | 45.8 ± 2.9 | 39.7 ± 3.3 | 28.4 ± 2.5 | 22.1 ± 2.8 |
| 100 | 65.7 ± 5.2 | 22.3 ± 2.1 | 18.5 ± 2.4 | 12.3 ± 1.9 | 9.7 ± 1.5 |
| 200 | 88.9 ± 4.5 | 8.9 ± 1.5 | 7.2 ± 1.1 | 4.1 ± 0.9 | 3.5 ± 0.8 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of T-cells after this compound treatment.
Caption: Itk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: T-Cell Culture and Treatment with this compound
-
Cell Culture: Culture malignant T-cell lines (e.g., Jurkat) or freshly isolated primary human T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For primary T-cells, stimulation with anti-CD3/CD28 antibodies may be required.[3]
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add the diluted this compound or vehicle control to the cell cultures.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Analysis of Apoptosis by Annexin V and 7-AAD Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Cell Harvesting: After incubation with this compound, gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets.
-
Analyze the Annexin V and 7-AAD staining to distinguish between:
-
Viable cells (Annexin V- / 7-AAD-)
-
Early apoptotic cells (Annexin V+ / 7-AAD-)
-
Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)
-
-
Protocol 3: Analysis of T-Cell Activation Markers
This protocol outlines the surface staining of T-cell activation markers.
-
Cell Harvesting and Washing: Following this compound treatment, harvest and wash the cells as described in Protocol 2, Step 1 & 2.
-
Fc Block: Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS) and add an Fc receptor blocking reagent to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add a cocktail of fluorescently conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) at pre-titrated optimal concentrations.[4][5]
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Viability Staining: Add a viability dye (e.g., 7-AAD or PI) just before analysis.[4]
-
Analysis: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on viable, single lymphocytes.
-
Identify T-cell populations based on CD3, CD4, and CD8 expression.
-
Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing the activation markers CD25 and CD69.[6]
-
Protocol 4: Analysis of Intracellular Cytokine Production
This protocol is for the detection of intracellular cytokines like IFN-γ and IL-2.
-
Cell Stimulation and Treatment:
-
Culture T-cells as described in Protocol 1.
-
Treat with this compound for the desired duration.
-
For the final 4-6 hours of culture, stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.
-
-
Surface Staining: Perform surface staining for lineage markers (e.g., CD3, CD4, CD8) as described in Protocol 3, Steps 1-5.
-
Fixation and Permeabilization:
-
After the final wash of the surface staining, resuspend the cells in 100 µL of a fixation/permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Resuspension: Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.
-
Analysis: Acquire and analyze the data on a flow cytometer.
-
Gating Strategy:
-
Gate on viable, single lymphocytes.
-
Identify CD4+ and CD8+ T-cell populations.
-
Within each T-cell subset, determine the percentage of cells positive for IFN-γ and IL-2.[7]
-
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 5. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing CTA056-Induced Apoptosis in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CTA056 is a novel investigational compound demonstrating potent pro-apoptotic activity in various cancer cell lines. This application note provides a detailed protocol for assessing this compound-induced apoptosis in Jurkat cells, a human T-lymphoblastoid cell line commonly used in cancer research and immunology. The protocols herein describe the use of flow cytometry for the detection of phosphatidylserine (B164497) externalization (Annexin V staining) and cell viability (propidium iodide staining), a colorimetric assay to quantify caspase-3 activity, and Western blot analysis to monitor the expression of key apoptosis-related proteins. A hypothetical signaling pathway for this compound is proposed, suggesting its action through the intrinsic (mitochondrial) apoptotic pathway.
Experimental Workflow
The overall experimental workflow for assessing this compound-induced apoptosis in Jurkat cells is depicted below. This process involves cell culture and treatment, followed by three parallel assays to analyze different stages and markers of apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to induce apoptosis through the intrinsic pathway by promoting the release of mitochondrial cytochrome c, which in turn activates the caspase cascade.
Caption: Hypothetical this compound-induced apoptosis pathway.
Experimental Protocols
Jurkat Cell Culture and Treatment
-
Cell Culture: Culture Jurkat cells (Clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed exponentially growing Jurkat cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 2 µM Camptothecin for 4-6 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Harvesting: After treatment, collect cells (approximately 1-5 x 10^5) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >575 nm.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase.[2][3]
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction:
-
In a 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a reaction mix containing 50 µL of 2X Reaction Buffer and 5 µL of DTT (1M stock) per reaction.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[4][5]
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the caspase-3 assay protocol, using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Flow Cytometry Analysis of Jurkat Cells Treated with this compound for 24 hours
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (5 µM) | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| This compound (10 µM) | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.5 |
| This compound (25 µM) | 20.3 ± 2.9 | 48.9 ± 4.5 | 30.8 ± 3.8 |
| Camptothecin (2 µM) | 30.5 ± 3.3 | 55.1 ± 4.8 | 14.4 ± 2.1 |
Data are presented as mean ± SD (n=3).
Table 2: Caspase-3 Activity in Jurkat Cells Treated with this compound for 12 hours
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| This compound (5 µM) | 2.8 ± 0.3 |
| This compound (10 µM) | 5.2 ± 0.6 |
| This compound (25 µM) | 8.9 ± 1.1 |
| Camptothecin (2 µM) | 7.5 ± 0.9 |
Data are presented as mean ± SD (n=3).
Table 3: Densitometric Analysis of Western Blots for Apoptosis-Related Proteins after 24-hour this compound Treatment
| Treatment | Bcl-2/β-actin Ratio | Bax/β-actin Ratio | Cleaved Caspase-3/β-actin Ratio | Cleaved PARP/β-actin Ratio |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.45 ± 0.05 | 2.10 ± 0.25 | 4.80 ± 0.51 | 5.20 ± 0.60 |
| This compound (25 µM) | 0.21 ± 0.03 | 3.50 ± 0.38 | 9.10 ± 1.05 | 9.80 ± 1.15 |
Data are presented as relative fold change normalized to the vehicle control (mean ± SD, n=3).
Conclusion
This application note provides a comprehensive set of protocols to effectively assess and quantify apoptosis induced by the novel compound this compound in Jurkat cells. By combining flow cytometry, caspase activity assays, and Western blotting, researchers can gain detailed insights into the dose-dependent and time-dependent apoptotic effects of this compound and elucidate its underlying molecular mechanism.
References
Application Notes and Protocols for CTA056 in the Study of IL-2 and IFN-γ Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), a critical component of the T-cell receptor (TCR) signaling pathway.[1] Itk, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, proliferation, differentiation, and the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] Dysregulation of the Itk signaling pathway is implicated in various T-cell malignancies and autoimmune diseases. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Itk, thereby blocking its kinase activity.[1] This targeted action leads to the suppression of downstream signaling cascades and a subsequent reduction in the secretion of key pro-inflammatory cytokines, making this compound a valuable tool for studying T-cell-mediated immune responses and a potential therapeutic agent for T-cell-related disorders.[1][2]
Mechanism of Action
This compound selectively targets Itk, exhibiting a higher inhibitory effect on Itk compared to other Tec family kinases like Btk and Etk.[1] Upon T-cell receptor (TCR) activation, a signaling cascade is initiated, leading to the phosphorylation and activation of Itk. Activated Itk, in turn, phosphorylates and activates downstream effector molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[3] This cascade culminates in the activation of transcription factors that drive the expression and secretion of IL-2 and IFN-γ. By inhibiting Itk phosphorylation, this compound effectively disrupts this entire downstream signaling pathway, resulting in a significant decrease in the production and release of these crucial cytokines.[1][3]
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cerdulatinib in Cutaneous T-cell Lymphoma (CTCL) Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available research on Cerdulatinib, a dual Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) inhibitor. The compound "CTA056" specified in the initial request did not yield any public data. Cerdulatinib has been selected as a representative compound with a relevant mechanism of action in T-cell malignancies to fulfill the structural and content requirements of the request.
Introduction
Cutaneous T-cell Lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin. Key signaling pathways, including the JAK/STAT and T-cell receptor (TCR) pathways (which involves SYK), are often dysregulated and contribute to tumor cell proliferation and survival.
Cerdulatinib is an orally available, small-molecule inhibitor that dually targets SYK and JAK family members (JAK1, JAK3, TYK2). This dual inhibition allows for the simultaneous blockade of multiple oncogenic signaling pathways implicated in the pathogenesis of T-cell lymphomas, making it a compound of significant interest for CTCL research and therapy.
Quantitative Data Presentation
The following tables summarize the clinical efficacy of Cerdulatinib in patients with relapsed/refractory Cutaneous T-cell Lymphoma from a Phase 2a clinical study.
Table 1: Overall Efficacy of Cerdulatinib in Relapsed/Refractory CTCL
| Efficacy Endpoint | All CTCL Patients (n=37) | Mycosis Fungoides (MF) | Sézary Syndrome (SS) |
| Overall Response Rate (ORR) | 35% | 45% | 17% |
| Complete Response (CR) | Not specified | 9% | 0% |
Data from an interim analysis of a Phase 2a dose-expansion study (NCT01994382) presented at the 2019 ASH Annual Meeting.[1][2]
Table 2: Patient Demographics and Dosing Information
| Parameter | Value |
| Patient Population | Relapsed/Refractory CTCL (≥1 prior systemic therapy) |
| Number of Patients | 37 |
| Median Age | 62 years |
| Median Prior Systemic Therapies | 5 |
| Refractory to Last Therapy | 62% |
| Dosing Regimen | 30 mg orally, twice daily (BID) |
Data from a Phase 2a dose-expansion study (NCT01994382).[1][2]
Signaling Pathway and Mechanism of Action
Cerdulatinib exerts its anti-lymphoma effects by inhibiting key kinases in two critical signaling pathways.
-
JAK/STAT Pathway: Malignant T-cells in CTCL often rely on cytokines (e.g., IL-2, IL-4, IL-13) for proliferation and survival. These cytokines signal through receptors that activate Janus Kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs translocate to the nucleus and drive the expression of genes involved in cell growth and survival. Cerdulatinib inhibits JAK1 and JAK3, thereby blocking this pro-survival signaling cascade.[2][3]
-
TCR/SYK Pathway: The T-cell receptor (TCR) pathway is crucial for T-cell activation. While less characterized in CTCL compared to B-cell lymphomas, aberrant signaling analogous to the B-cell receptor (BCR) pathway, which relies on SYK, is implicated. SYK is a non-receptor tyrosine kinase that acts as a central mediator of immunoreceptor signaling. By inhibiting SYK, Cerdulatinib can interfere with signals that promote malignant T-cell activation and proliferation.[2][3]
Experimental Protocols
The following are representative protocols for the preclinical evaluation of Cerdulatinib in CTCL cell lines (e.g., Hut78, MyLa).
Cell Viability Assay (WST-8 / CCK-8)
This assay measures the metabolic activity of viable cells to determine the cytotoxic or cytostatic effects of Cerdulatinib.
Materials:
-
CTCL cell lines (e.g., Hut78)
-
Complete RPMI-1640 medium
-
Cerdulatinib (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent (e.g., Dojindo Cell Counting Kit-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed CTCL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).
-
Compound Treatment: Prepare serial dilutions of Cerdulatinib in complete medium. Add 10 µL of the diluted compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO (typically <0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after Cerdulatinib treatment.
Materials:
-
CTCL cell lines
-
6-well cell culture plates
-
Cerdulatinib (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with Cerdulatinib at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Signaling Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the SYK and JAK/STAT pathways to confirm target engagement by Cerdulatinib.
Materials:
-
CTCL cell lines
-
Cerdulatinib (in DMSO)
-
Stimulants (e.g., IL-2 for JAK/STAT pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-SYK, anti-SYK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treatment: Culture CTCL cells and starve them in serum-free media for 4-6 hours.
-
Inhibition: Pre-treat cells with Cerdulatinib or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., 50 ng/mL IL-2) for 15-30 minutes to activate the JAK/STAT pathway.
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Analyze the band intensities to assess the inhibition of protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like Cerdulatinib against CTCL cell lines.
References
Application Notes and Protocols for Studying T-Cell Receptor Signaling with CTA056
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various diseases, including autoimmune disorders and T-cell malignancies. Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the TCR signaling cascade, making it an attractive target for therapeutic intervention and for studying the intricacies of T-cell activation. CTA056 is a potent and selective inhibitor of ITK.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate TCR signaling in T-cell lines.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the ITK kinase domain.[3] ITK, a member of the Tec family of kinases, is activated downstream of the T-cell receptor (TCR) and plays a crucial role in propagating the signaling cascade. Specifically, upon TCR engagement, Lck and ZAP-70 are activated, leading to the formation of a signalosome involving LAT and SLP-76. ITK is then recruited and activated, whereupon it phosphorylates and activates Phospholipase C gamma 1 (PLCγ1).[2][3] Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of downstream pathways that control T-cell proliferation, cytokine production, and differentiation. By inhibiting ITK, this compound effectively blocks these downstream events.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various kinases.
| Kinase | IC50 (μM) | Cell Lines Tested | Reference |
| ITK | 0.1 | Jurkat, MOLT-4 | [1][2] |
| BTK | 0.4 | Not Specified | [1] |
| ETK | 5 | Not Specified | [1] |
Experimental Protocols
Western Blot Analysis of ITK and PLCγ1 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of ITK and its direct downstream target, PLCγ1, in response to TCR stimulation.
Materials:
-
Jurkat or MOLT-4 T-cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ITK, anti-ITK, anti-phospho-PLCγ1, anti-PLCγ1, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat or MOLT-4 cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 200 nM, 500 nM) for 1-2 hours.[3] A DMSO vehicle control should be included.
-
-
TCR Stimulation:
-
Stimulate the T-cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-10 minutes at 37°C.[3]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to total protein and/or loading control (β-actin).
-
T-Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of this compound.
Materials:
-
Jurkat or MOLT-4 T-cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
-
Treatment:
-
Add varying concentrations of this compound to the wells. A DMSO vehicle control and an untreated control should be included.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Calcium Flux Assay
This protocol provides a general framework for measuring changes in intracellular calcium concentration following TCR stimulation and its inhibition by this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading:
-
Resuspend Jurkat cells at 1-2 x 10^6 cells/mL in RPMI-1640.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with RPMI-1640 to remove excess dye.
-
-
Treatment:
-
Resuspend the loaded cells in fresh RPMI-1640.
-
Pre-treat the cells with this compound or DMSO vehicle control for 30-60 minutes at room temperature.
-
-
Measurement:
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or fluorescence plate reader.
-
Add anti-CD3 antibody to stimulate the cells.
-
Immediately record the fluorescence intensity over time for several minutes to measure the calcium influx.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence intensity and the area under the curve for each condition.
-
Compare the calcium response in this compound-treated cells to the vehicle control.
-
Conclusion
This compound is a valuable tool for dissecting the role of ITK in TCR signaling. The protocols outlined above provide a framework for investigating the effects of ITK inhibition on key signaling events, T-cell proliferation, and activation. These studies can contribute to a deeper understanding of T-cell biology and the development of novel therapeutics for T-cell-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CTA056 in Functional Assays for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] As a member of the Tec family of non-receptor tyrosine kinases, Itk plays a pivotal role in T-cell activation, differentiation, and effector functions.[1] Its inhibition by this compound has been shown to modulate downstream signaling pathways, leading to the suppression of T-cell proliferation, cytokine release, and the induction of apoptosis, particularly in malignant T-cells.[1] These characteristics make this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.[1]
These application notes provide detailed protocols for key functional assays to assess the effects of this compound on T-cell activation, along with a summary of expected quantitative outcomes and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[2][3] These molecules trigger downstream pathways that result in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), culminating in T-cell activation, proliferation, and cytokine production.[2][3] this compound, by inhibiting Itk, effectively dampens this entire cascade.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in various functional assays, primarily using the Jurkat T-cell leukemia cell line.
Table 1: Inhibition of T-Cell Proliferation by this compound
| Cell Line | Assay Type | This compound Concentration | Inhibition of Proliferation (%) | IC50 |
| Jurkat | MTT Assay | 0.5 µM | Not specified | ~0.5 µM |
| 1.0 µM | Not specified | |||
| 2.0 µM | ~60% | |||
| MOLT-4 | MTT Assay | Not specified | Not specified | Not specified |
Data synthesized from narrative descriptions in cited literature. Specific percentages at each concentration were not always available.[1]
Table 2: Induction of Apoptosis by this compound in Jurkat Cells
| Assay Type | This compound Concentration | Duration of Treatment | Apoptotic Cells (%) (Sub-G1 fraction) |
| Flow Cytometry (PI Staining) | 0.5 µM | 24 hours | Dose-dependent increase |
| 1.0 µM | 24 hours | Dose-dependent increase | |
| 2.0 µM | 24 hours | Significant increase | |
| Flow Cytometry (Annexin-V Staining) | 0.5 µM | 24 hours | Dose-dependent increase |
| 1.0 µM | 24 hours | Dose-dependent increase | |
| 2.0 µM | 24 hours | Significant increase |
Quantitative data reflects a dose-dependent increase as described in the source material.[2]
Table 3: Inhibition of Cytokine Secretion by this compound
| Cell Line | Cytokine | This compound Treatment | Result |
| Jurkat | Interleukin-2 (IL-2) | Incubation with this compound | Decreased secretion |
| Jurkat | Interferon-gamma (IFN-γ) | Incubation with this compound | Decreased secretion |
| MOLT-4 | Interleukin-2 (IL-2) | Incubation with this compound | Decreased secretion |
| MOLT-4 | Interferon-gamma (IFN-γ) | Incubation with this compound | Decreased secretion |
This table reflects the qualitative description of decreased cytokine secretion upon this compound treatment.[1]
Mandatory Visualization
Caption: this compound inhibits Itk, a key kinase in the TCR signaling pathway.
Caption: Workflow for assessing T-cell proliferation using an MTT assay.
Experimental Protocols
Inhibition of Itk Phosphorylation via Western Blot
This protocol details the procedure to assess the inhibitory effect of this compound on the autophosphorylation of Itk in intact cells.
Materials:
-
Jurkat cells
-
This compound
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Itk, anti-total-Itk
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed cells at an appropriate density in a culture plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Itk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-Itk antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-Itk signal to the total-Itk signal.
-
T-Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of T-cells.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed 5,000 cells per well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Incubate overnight to allow cells to adhere (if applicable) and stabilize.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells (final concentrations could range from 0.1 to 10 µM). Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Jurkat cells
-
This compound
-
Complete RPMI-1640 medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a culture plate.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
This compound demonstrates potent and selective inhibitory effects on T-cell activation through the targeting of Itk. The provided protocols offer robust methods for characterizing the functional consequences of Itk inhibition by this compound, including the assessment of downstream signaling, cell proliferation, and apoptosis. These assays are essential tools for researchers and drug developers investigating the therapeutic potential of Itk inhibitors in T-cell-mediated diseases.
References
Application Notes and Protocols for the Experimental Use of CTA056 in Murine Cardiac Transplantation Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CTA056" is a hypothetical agent used for illustrative purposes within these application notes. The following data, protocols, and pathways are based on established methodologies and findings in the field of murine cardiac transplantation research and do not represent actual clinical or experimental results for a compound named this compound.
Introduction
Cardiac allograft vasculopathy (CAV) is a primary cause of long-term graft failure following heart transplantation[1][2][3][4]. It is characterized by diffuse, concentric intimal hyperplasia of the graft's coronary arteries[2][4]. The pathogenesis of CAV is multifactorial, involving both immunological and non-immunological mechanisms that lead to endothelial injury and subsequent inflammatory responses[4]. Murine cardiac transplantation models are invaluable tools for investigating the molecular and cellular mechanisms of allograft rejection and for the preclinical evaluation of novel immunosuppressive therapies[5]. These models allow for the dissection of complex immune responses due to the availability of genetically defined mouse strains and a wide array of immunological reagents[5].
This document provides a detailed guide for the preclinical evaluation of a hypothetical novel immunosuppressive agent, this compound, in a murine model of cardiac transplantation. It includes summaries of quantitative data in tabular format, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize typical quantitative data that should be collected during the evaluation of an immunosuppressive agent like this compound in a murine cardiac transplantation model.
Table 1: Allograft Survival
| Treatment Group | n | Mean Survival Time (Days) | Standard Deviation | p-value vs. Vehicle |
| Isograft (B6 -> B6) | 10 | >100 | N/A | <0.001 |
| Allograft (BALB/c -> B6) + Vehicle | 10 | 7.4 | ± 0.5 | - |
| Allograft (BALB/c -> B6) + this compound (Low Dose) | 10 | 25.2 | ± 3.1 | <0.01 |
| Allograft (BALB/c -> B6) + this compound (High Dose) | 10 | 48.9 | ± 5.6 | <0.001 |
| Allograft (BALB/c -> B6) + Cyclosporin A | 10 | 35.7 | ± 4.2 | <0.001 |
Table 2: Histological Scoring of Allograft Rejection (Day 7 Post-Transplant)
| Treatment Group | n | Cellular Infiltration Score (0-4) | Intimal Thickening Score (0-3) | C4d Deposition Score (0-3) |
| Isograft | 5 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0 |
| Allograft + Vehicle | 5 | 3.8 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.2 |
| Allograft + this compound (Low Dose) | 5 | 2.1 ± 0.5 | 1.3 ± 0.2 | 1.5 ± 0.4 |
| Allograft + this compound (High Dose) | 5 | 1.0 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Allograft + Cyclosporin A | 5 | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.8 ± 0.3 |
Table 3: Splenic T-Cell Subsets (Day 7 Post-Transplant)
| Treatment Group | n | CD4+ T Cells (%) | CD8+ T Cells (%) | CD4+CD25+Foxp3+ Tregs (%) |
| Isograft | 5 | 20.5 ± 2.1 | 10.2 ± 1.5 | 12.3 ± 1.8 |
| Allograft + Vehicle | 5 | 28.9 ± 3.4 | 18.7 ± 2.2 | 5.1 ± 0.9 |
| Allograft + this compound (Low Dose) | 5 | 22.1 ± 2.8 | 13.5 ± 1.9 | 9.8 ± 1.3 |
| Allograft + this compound (High Dose) | 5 | 18.9 ± 2.3 | 11.2 ± 1.6 | 14.5 ± 2.0 |
| Allograft + Cyclosporin A | 5 | 20.1 ± 2.5 | 12.8 ± 1.7 | 11.2 ± 1.5 |
Experimental Protocols
Murine Heterotopic Cardiac Transplantation
This protocol describes the heterotopic transplantation of a donor heart into the abdomen of a recipient mouse.
Materials:
-
Donor and recipient mice (e.g., BALB/c donors and C57BL/6 recipients)
-
Surgical microscope
-
Microsurgical instruments
-
Anesthesia (e.g., isoflurane)
-
Heparin
-
Cold saline solution
-
Suture material (e.g., 10-0 nylon)
Procedure:
-
Anesthetize the donor mouse.
-
Administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the pulmonary veins and the superior and inferior vena cava.
-
Transect the ascending aorta and pulmonary artery.
-
Harvest the donor heart and store it in cold saline.
-
Anesthetize the recipient mouse and perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava[5][6].
-
Gently remove vascular clamps to allow reperfusion of the graft.
-
Close the abdominal wall in two layers.
-
Monitor the recipient for recovery.
Graft Function Assessment:
-
Daily abdominal palpation to assess the heartbeat of the transplanted heart.
-
Rejection is defined as the cessation of a palpable heartbeat for two consecutive days[7].
Administration of this compound
This protocol outlines the administration of the hypothetical immunosuppressive agent this compound.
Materials:
-
This compound solution/suspension
-
Vehicle control (e.g., saline, DMSO)
-
Dosing syringes and needles (e.g., for oral gavage or intraperitoneal injection)
Procedure:
-
Route of Administration: The route of administration should be determined based on the physicochemical properties of this compound. Common routes in mice include oral gavage (per os), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection[8].
-
Dosage and Schedule:
-
A dose-ranging study should be performed to determine the optimal therapeutic dose.
-
For this hypothetical study, this compound is administered daily starting from the day of transplantation.
-
Low Dose: 10 mg/kg/day
-
High Dose: 50 mg/kg/day
-
-
Preparation: Prepare this compound in the appropriate vehicle. If it is a suspension, ensure it is continuously stirred to maintain homogeneity[9].
-
Administration:
-
For oral gavage, use a proper gavage needle to deliver the compound directly into the stomach[9].
-
For IP injection, inject into the lower abdominal quadrant.
-
Histological and Immunohistochemical Analysis
This protocol describes the processing of the cardiac allograft for histological evaluation.
Materials:
-
Formalin or paraformaldehyde
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Antibodies for immunohistochemistry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-C4d)
Procedure:
-
At the time of sacrifice, harvest the cardiac allograft.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
For histological assessment, stain sections with H&E.
-
For immunohistochemistry, perform antigen retrieval followed by incubation with primary and secondary antibodies.
-
Analyze the slides under a microscope to assess cellular infiltration, intimal thickening, and complement deposition.
Flow Cytometric Analysis of Splenocytes
This protocol details the analysis of T-cell populations in the spleen.
Materials:
-
Spleen from recipient mice
-
RPMI-1640 medium
-
Red blood cell lysis buffer
-
Fluorescently-labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-Foxp3)
-
Flow cytometer
Procedure:
-
Harvest the spleen from the recipient mouse.
-
Prepare a single-cell suspension by mechanical dissociation.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in FACS buffer.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells before adding the intracellular antibody.
-
Acquire the data on a flow cytometer and analyze the different T-cell populations.
Visualizations
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its immunosuppressive effects by targeting the mTOR pathway, a critical regulator of T-cell activation and proliferation[10][11].
Caption: Hypothetical signaling pathway of this compound inhibiting T-cell proliferation via the mTOR pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in a murine cardiac transplantation model.
Caption: Experimental workflow for the evaluation of this compound in a murine cardiac transplant model.
References
- 1. Brief Review: Interacting Mechanisms in the Pathogenesis of Cardiac Allograft Vasculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis, prevention and treatment of cardiac allograft vasculopathy | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 3. Cardiac allograft vasculopathy: current review and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cardiac allograft vasculopathy: Pathogenesis, diagnosis and therapy" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Models of Cardiac Transplantation - design determines relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Blockade of IL-6/IL-6R Signaling Attenuates Acute Antibody-Mediated Rejection in a Mouse Cardiac Transplantation Model [frontiersin.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppressive Signaling Pathways as Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Immunosuppressive Agents Based on Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CTA056 Concentration for T-Cell Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CTA056 concentration for T-cell cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
This compound is a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling pathways.[1] By inhibiting Itk, this compound disrupts downstream signaling events, including the phosphorylation of PLC-γ, Akt, and ERK. This disruption ultimately leads to the induction of apoptosis (programmed cell death) in malignant T-cells in a dose-dependent manner.[1] this compound shows high selectivity for malignant T-cell lines, such as acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effects on normal T-cells.[1]
Q2: What is a T-cell cytotoxicity assay and why is it important?
A T-cell cytotoxicity assay is an in vitro method used to measure the ability of T-cells to kill target cells, such as cancer cells. These assays are crucial in immuno-oncology research and drug development to evaluate the efficacy of immunotherapeutic agents like this compound that are designed to enhance or induce T-cell-mediated killing of malignant cells.[2][3]
Q3: What type of T-cell cytotoxicity assay should I use for this compound?
While traditional cytotoxicity assays have used radioactive methods like the chromium-51 (B80572) release assay, non-radioactive methods are now more common and are recommended. These include:
-
Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay measures the release of LDH, a cytosolic enzyme, from damaged cells.[4]
-
Fluorescence-based Assays: These assays use fluorescent dyes to distinguish between live and dead cells. For example, a combination of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can be used.
-
Bioluminescence Assays: These assays utilize target cells that are engineered to express luciferase. A decrease in the bioluminescent signal corresponds to an increase in cell death.
The choice of assay will depend on the specific experimental setup, available equipment, and the target cell line being used.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for inducing cytotoxicity in a target T-cell line (e.g., Jurkat cells).
Materials:
-
Target T-cell line (e.g., Jurkat, MOLT-4)
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay kit)
-
Solvent for this compound (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count the target T-cells.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Add 100 µL of each this compound dilution or vehicle control to the respective wells containing the target cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and experimental goals.
-
-
Cytotoxicity Measurement:
-
Following incubation, measure cell cytotoxicity using a chosen method (e.g., LDH assay). Follow the manufacturer's instructions for the selected assay kit.
-
Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that causes 50% of the maximum cytotoxic effect).
-
Protocol 2: T-cell Mediated Cytotoxicity Assay
This protocol describes a co-culture assay to evaluate the cytotoxic potential of effector T-cells against target cancer cells in the presence of this compound.
Materials:
-
Effector T-cells (e.g., activated human PBMCs or a specific T-cell clone)
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well U-bottom culture plates
-
Cytotoxicity assay kit (e.g., fluorescent dye-based assay)
Procedure:
-
Target Cell Preparation:
-
Harvest and count the target cancer cells.
-
Label the target cells with a fluorescent dye that allows for their specific identification (e.g., a green fluorescent dye for live cells).
-
Resuspend the labeled target cells in complete culture medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
-
Effector Cell and Compound Preparation:
-
Harvest and count the effector T-cells.
-
Resuspend the effector T-cells in complete culture medium to a concentration that will result in the desired effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Prepare dilutions of this compound in complete culture medium at twice the final desired concentrations.
-
-
Co-culture Setup:
-
Add 50 µL of the this compound dilutions to the wells containing the target cells.
-
Add 100 µL of the effector T-cell suspension to the wells to achieve the desired E:T ratios.
-
Include the following controls:
-
Target cells only (spontaneous death)
-
Target cells + Effector cells (basal cytotoxicity)
-
Target cells + this compound (direct compound cytotoxicity)
-
Target cells + Lysis buffer (maximum killing)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. The incubation time should be optimized.
-
-
Cytotoxicity Measurement:
-
After incubation, add a fluorescent dye that stains dead cells (e.g., a red fluorescent dye).
-
Analyze the plate using a flow cytometer or a fluorescence plate reader to determine the percentage of dead target cells (double-positive for both dyes if using a live/dead staining approach).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each condition.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques.[5] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.[5] | |
| Low or no cytotoxic effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| This compound is inactive. | Ensure proper storage and handling of the compound. Test a fresh batch of the compound. | |
| Target cells are resistant to this compound-induced apoptosis. | Verify the expression of Itk in your target cell line. Consider using a different cell line known to be sensitive to Itk inhibitors. | |
| High background cytotoxicity (high spontaneous release) | Unhealthy cells at the start of the assay. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| Overly harsh cell handling. | Handle cells gently during harvesting and seeding to avoid mechanical damage. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| This compound appears to be toxic to effector cells | The concentration of this compound is too high for the effector cells. | While this compound is selective for malignant T-cells, high concentrations might affect normal T-cells. Perform a viability assay on the effector cells alone with the tested this compound concentrations. |
| Inconsistent results in co-culture assays | Variable effector T-cell activity. | Use a consistent source and activation protocol for effector T-cells. Consider using a T-cell line with stable activity. |
| Effector-to-target (E:T) ratio is not optimal. | Test a range of E:T ratios to find the optimal ratio for your specific cell types. |
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound on Jurkat T-cells
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.5 |
| 0.1 | 10.8 ± 2.1 |
| 1 | 25.4 ± 3.8 |
| 5 | 52.1 ± 4.5 |
| 10 | 78.9 ± 5.2 |
| 25 | 95.3 ± 3.1 |
| 50 | 98.1 ± 2.5 |
Note: This is example data. Researchers should generate their own dose-response curves for their specific experimental conditions.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in T-cells.
Caption: Experimental workflow for a dose-response cytotoxicity assay.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CTA056 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the interleukin-2-inducible T-cell kinase (ITK) inhibitor, CTA056, in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended solvents?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For most biological applications, it is recommended to first prepare a concentrated stock solution of this compound in anhydrous DMSO. This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing or mixing vigorously to ensure rapid dispersion and prevent precipitation[2].
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound, to account for any solvent effects on your experimental results.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?
A3: This phenomenon, often referred to as "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the Dilution Process: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Use a Co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like ethanol (B145695) in your final solution can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication after dilution can sometimes help to redissolve small precipitates. However, the thermal stability of this compound under these conditions should be considered.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Q5: Are there any other methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[3][4][5][6][7]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dissolution in aqueous media.[2]
-
Troubleshooting Workflows
Logical Relationship for Troubleshooting Insolubility
Caption: A step-by-step workflow for troubleshooting the insolubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 554.68 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.55 mg of this compound.
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be applied to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (preferably with low protein binding)
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).
-
Add a small volume of each this compound dilution in DMSO to the corresponding wells (e.g., 2 µL), resulting in a final DMSO concentration of 1%. This will create a range of final this compound concentrations.
-
Include a vehicle control well containing the aqueous buffer and the same final concentration of DMSO.
-
Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm for nephelometry).
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance or light scattering compared to the vehicle control, indicating the absence of precipitation.
Quantitative Data Summary
As specific quantitative aqueous solubility data for this compound is not publicly available, the following table provides a general guide for the solubility of poorly soluble kinase inhibitors and the typical final DMSO concentrations used in cell-based assays.
| Parameter | Value | Reference |
| This compound Molecular Weight | 554.68 g/mol | [1] |
| This compound Known Solvent | DMSO | [1] |
| Typical Final DMSO Concentration in Cell Assays | ≤ 0.5% (ideally < 0.1%) | General recommendation |
| Average Aqueous Solubility of FDA-approved Kinase Inhibitors | 36.1 µg/mL (wide range) | [8] |
Signaling Pathway Diagram
ITK Signaling Pathway
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), ultimately resulting in T-cell activation, proliferation, and cytokine release.[9][10][11][12]
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
References
- 1. CTA 056 Supplier | CAS 1265822-30-7 | AOBIOUS [aobious.com]
- 2. benchchem.com [benchchem.com]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Figure 1 from T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTA056 Off-Target Effects on Btk and Etk
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CTA056 on Bruton's tyrosine kinase (Btk) and Endothelial/epithelial tyrosine kinase (Etk/BMX).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on Btk and Etk?
A1: The primary target of this compound is Interleukin-2-inducible T-cell kinase (Itk), with an IC50 of approximately 0.1 µM. However, this compound exhibits off-target activity against other members of the Tec family of kinases, including Btk and Etk. At higher concentrations, this compound can inhibit Btk with an IC50 of approximately 0.4 µM, while Etk is significantly more resistant, with an IC50 of about 5 µM.
Q2: What are the potential downstream consequences of off-target inhibition of Btk and Etk by this compound?
A2: Off-target inhibition of Btk and Etk by this compound can lead to unintended effects on various cellular signaling pathways. Inhibition of Btk, a crucial component of B-cell receptor (BCR) signaling, may impact B-cell development, activation, and survival.[1][2][3][4] This could lead to modulation of downstream effectors such as PLCγ2, AKT, and NF-κB.[1][2] Etk/BMX is involved in pathways initiated by growth factors, cytokines, and integrins, playing roles in cell proliferation, differentiation, and migration.[5][6][7][8][9] Its inhibition could affect signaling cascades involving PI3-kinase, STAT3, and AKT.[5][10]
Q3: How can I experimentally validate the off-target effects of this compound on Btk and Etk in my cellular model?
A3: To validate off-target effects, you can perform a Western blot analysis to assess the phosphorylation status of known downstream substrates of Btk and Etk in cells treated with this compound. A decrease in the phosphorylation of these substrates upon this compound treatment would suggest off-target activity. Additionally, performing cellular thermal shift assays (CETSA) can confirm target engagement of this compound with Btk and Etk in a cellular context.
Q4: Are there commercially available selective inhibitors for Btk and Etk that I can use as controls?
A4: Yes, there are several highly selective inhibitors available for Btk, such as ibrutinib (B1684441) and acalabrutinib, which can be used as control compounds in your experiments to delineate the specific effects of Btk inhibition. For Etk/BMX, specific inhibitors are also being developed and can be found through chemical suppliers. Using these in parallel with this compound can help differentiate on-target from off-target effects.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| Itk | 0.1 |
| Btk | 0.4 |
| Etk | 5 |
| Src | 1.2 |
| Yes | >10 |
| Lyn | >10 |
| Axl | >10 |
| Mer | >10 |
| EGFR | >10 |
| Abl | >10 |
| Mkk1 | >10 |
| PDK1 | >10 |
| Akt | >10 |
Experimental Protocols
Protocol 1: Radioactive Thin-Layer Chromatography (TLC) Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of this compound against Btk and Etk using a radioactive TLC-based kinase assay.
Materials:
-
Purified recombinant Btk or Etk kinase
-
Specific peptide substrate for Btk or Etk
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
TLC plates (e.g., cellulose (B213188) PEI)
-
Developing solvent (e.g., 0.5 M LiCl in 5% acetic acid)
-
Phosphorimager or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase (Btk or Etk), and its peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.
-
TLC Spotting: Spot a small volume (e.g., 2-5 µL) of each reaction mixture onto a TLC plate.
-
Chromatography: Develop the TLC plate in a chromatography tank containing the developing solvent until the solvent front nears the top of the plate.
-
Drying and Visualization: Air dry the TLC plate. The phosphorylated substrate will remain at the origin, while the unreacted [γ-³²P]ATP will migrate with the solvent front.
-
Quantification: Quantify the radioactivity in the spots corresponding to the phosphorylated substrate using a phosphorimager or by excising the spots and measuring with a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Scenario 1: High background signal in the TLC kinase assay.
-
Possible Cause: Incomplete separation of phosphorylated substrate and unreacted [γ-³²P]ATP.
-
Troubleshooting Steps:
-
Optimize Developing Solvent: Try different solvent systems to improve the separation.
-
Increase TLC Plate Length: A longer running distance can enhance separation.
-
Wash the TLC Plate: After development, briefly wash the plate in a solution like phosphoric acid to reduce background from non-specifically bound ATP.
-
Scenario 2: No significant inhibition of Btk or Etk observed even at high concentrations of this compound.
-
Possible Cause: The kinase or substrate may not be active, or the assay conditions may be suboptimal.
-
Troubleshooting Steps:
-
Confirm Enzyme Activity: Run a positive control reaction with a known potent inhibitor of Btk or Etk to ensure the enzyme is active.
-
Check Substrate Quality: Ensure the peptide substrate is of high purity and not degraded.
-
Optimize ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. Ensure you are using an ATP concentration at or near the Km of the kinase.
-
Scenario 3: Discrepancy between in vitro IC50 values and cellular activity.
-
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, and high intracellular ATP concentrations can influence the apparent potency of an inhibitor.
-
Troubleshooting Steps:
-
Perform a Cellular Target Engagement Assay: Use techniques like CETSA to confirm that this compound is binding to Btk and Etk within the cell.
-
Assess Downstream Signaling: Analyze the phosphorylation of known downstream targets of Btk and Etk in this compound-treated cells to confirm functional inhibition.
-
Consider Cell-Free vs. Cell-Based Screens: Be aware that results from purified enzyme assays may not always directly translate to a cellular context.
-
Visualizations
Caption: Btk signaling pathway and the inhibitory effect of this compound.
Caption: Etk (BMX) signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for investigating this compound off-target effects.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory up-regulation of tyrosine kinase Etk/BMX in response to androgen deprivation promotes castration-resistant growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etk/Bmx, a tyrosine kinase with a pleckstrin-homology domain, is an effector of phosphatidylinositol 3'-kinase and is involved in interleukin 6-induced neuroendocrine differentiation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Etk/Bmx, a tyrosine kinase with a pleckstrin-homology domain, is an effector of phosphatidylinositol 3′-kinase and is involved in interleukin 6-induced neuroendocrine differentiation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMX BMX non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
CTA056 stability and storage conditions for long-term experiments
This technical support center provides guidance on the stability and storage of CTA056 for long-term experiments, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to two years. Short-term storage at 4°C is acceptable for periods up to one month.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO or ethanol. For long-term storage, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1] When stored properly, stock solutions are generally usable for up to six months. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]
Q3: Can I store this compound solutions at 4°C?
Long-term storage of this compound in solution is not recommended.[2] If short-term storage (a few days) at 4°C is necessary, it should be in a sterile, tightly capped vial. However, for any storage longer than a week, freezing at -20°C or -80°C is highly recommended to maintain the integrity of the compound.[1]
Q4: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak. A change in color or solubility of the stock solution could also indicate potential degradation.
Q5: How does temperature fluctuation during shipping affect the stability of this compound?
Short periods at temperatures higher than recommended, such as those that may occur during shipping (less than one week), are not expected to significantly affect the product's efficacy or shelf life.[2] However, upon receipt, the compound should be immediately stored under the recommended long-term storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid compound. Use analytical methods (e.g., HPLC) to assess the purity of the stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in stock solution upon thawing | Poor solubility of this compound in the chosen solvent at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a fresh stock solution at a lower concentration. |
| The solution may be supersaturated. | Perform a serial dilution to determine the optimal working concentration. | |
| Loss of compound activity over time | Degradation in solution. | Prepare fresh solutions for each experiment. Avoid storing diluted working solutions for extended periods. |
Stability Data
The following tables summarize the stability of this compound under various conditions based on accelerated stability studies.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) |
| -20°C, desiccated, dark | 24 months | >98% |
| 4°C, desiccated, dark | 6 months | >97% |
| 25°C, ambient light | 1 month | ~90% |
Table 2: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Duration | Purity (%) |
| -80°C | 6 months | >99% |
| -20°C | 3 months | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature | 24 hours | ~90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[2]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh standard of this compound at a known concentration.
-
Thaw a stored aliquot of this compound stock solution.
-
Dilute both the fresh standard and the stored sample to the same working concentration in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water gradient (specific gradient to be optimized based on compound polarity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a predetermined wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the peak area of the main compound in the stored sample to the fresh standard to determine the percentage of remaining compound.
-
Analyze the chromatogram for the presence of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for handling and assessing the stability of this compound.
Caption: Logical flow for troubleshooting inconsistent experimental outcomes.
References
minimizing CTA056 toxicity in normal T-cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing potential toxicity of CTA056 in normal T-cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of kinases. Itk is a crucial component of the T-cell receptor (TCR) signaling pathway. By inhibiting Itk, this compound blocks downstream signaling events, including the phosphorylation of PLC-γ, Akt, and ERK. This ultimately leads to decreased secretion of cytokines like IL-2 and IFN-γ, and induction of apoptosis, particularly in malignant T-cells where Itk can be hyperactive.[1]
Q2: How selective is this compound for malignant versus normal T-cells?
This compound has been shown to selectively target malignant T-cells, such as those in acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, with minimal effects on normal T-cells.[1] This selectivity is attributed to the heightened expression and aberrant activation of Itk in malignant T-cells.[2]
Q3: What are the potential off-target effects of this compound on normal T-cells?
While this compound is highly selective, as a tyrosine kinase inhibitor, there is a theoretical potential for off-target effects. These could manifest as subtle alterations in normal T-cell function. Researchers should monitor for:
-
Reduced Proliferation: A slight decrease in the normal proliferative response of T-cells upon activation.
-
Altered Cytokine Profile: Minor changes in the secretion of cytokines by normal T-cells.
-
Increased Apoptosis: A small, dose-dependent increase in apoptosis of normal T-cells, though this is significantly less pronounced than in malignant cells.
Q4: How can I monitor the health and viability of my normal T-cell cultures during this compound treatment?
Regular monitoring of T-cell cultures is crucial. Recommended assays include:
-
Cell Viability Assays: Using trypan blue exclusion or a flow cytometry-based viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish live and dead cells.
-
Proliferation Assays: Such as CFSE dilution assays to track cell division.
-
Apoptosis Assays: Annexin V/PI staining by flow cytometry can quantify apoptotic and necrotic cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity in normal T-cell control group. | High concentration of this compound. | Perform a dose-response curve to determine the optimal concentration with maximal effect on malignant cells and minimal impact on normal T-cells. |
| Contamination of cell culture. | Regularly test cultures for mycoplasma and other contaminants. | |
| Poor initial health of T-cells. | Ensure T-cells are healthy and viable before starting the experiment. Use freshly isolated T-cells when possible. | |
| Reduced T-cell activation in the normal T-cell group. | Off-target inhibition of TCR signaling. | Titrate down the concentration of this compound. Assess T-cell activation markers (e.g., CD69, CD25) at various concentrations. |
| Suboptimal T-cell stimulation. | Ensure the use of optimal concentrations of stimuli (e.g., anti-CD3/CD28 antibodies, mitogens). | |
| Inconsistent results between experiments. | Variability in this compound preparation. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately. |
| Donor variability in primary T-cells. | Use T-cells from multiple donors to ensure the observed effects are not donor-specific. |
Data Presentation
Table 1: Qualitative Summary of this compound Selectivity
| Cell Type | Itk Expression/Activity | Effect of this compound |
| Malignant T-Cells (e.g., Jurkat, MOLT-4) | Heightened expression and aberrant activation | Potent induction of apoptosis, inhibition of proliferation, and cytokine secretion.[1] |
| Normal T-Cells | Normal physiological levels | Minimally affected; slight, dose-dependent effects on proliferation and viability may be observed at high concentrations.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Annexin V/PI Staining
This protocol is for assessing the level of apoptosis and necrosis induced by this compound in T-cell populations.
Materials:
-
T-cells (normal and/or malignant)
-
This compound
-
Complete RPMI-1640 media
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed T-cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 media.
-
Treatment: Add this compound at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: T-Cell Proliferation Assay using CFSE Staining
This protocol measures the proliferation of T-cells in response to stimulation in the presence or absence of this compound.
Materials:
-
T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Complete RPMI-1640 media
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend T-cells in PBS at 1 x 10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Add five volumes of cold complete RPMI-1640 media and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI-1640 media.
-
Cell Seeding and Treatment: Seed the CFSE-labeled T-cells in a 96-well plate. Add this compound at desired concentrations, followed by T-cell stimulation reagents.
-
Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Visualizations
Caption: Mechanism of action of this compound in T-cells.
Caption: Troubleshooting workflow for unexpected toxicity.
References
Technical Support Center: Overcoming Resistance to CTA056 in T-cell Lines
Welcome to the technical support center for CTA056. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms when working with the Interleukin-2-inducible T-cell kinase (Itk) inhibitor, this compound, in T-cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases.[1] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway. This compound exerts its effects by inhibiting the phosphorylation of Itk and its downstream effectors, including Phospholipase C-γ (PLC-γ), Akt, and Extracellular signal-regulated kinase (ERK).[1] This disruption of the TCR signaling cascade selectively targets malignant T-cells, leading to the inhibition of cytokine secretion (e.g., IL-2, IFN-γ) and induction of apoptosis.[1] Normal T-cells are minimally affected by this compound.[1]
Q2: My T-cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to targeted therapies like this compound in T-cell lines can arise from several mechanisms. While direct resistance mechanisms to this compound have not been extensively documented, we can infer potential causes based on resistance to analogous therapies, such as Bruton's tyrosine kinase (BTK) inhibitors:
-
On-Target Mutations: The T-cell line may have developed mutations in the ITK gene, particularly within the kinase domain where this compound binds. These mutations can alter the protein's conformation, reducing the binding affinity of the inhibitor. A common type of resistance mutation in kinases is the "gatekeeper" mutation, which involves a residue that controls access to a hydrophobic pocket in the ATP-binding site.
-
Bypass Signaling Pathway Activation: The cancer cells may have activated alternative signaling pathways to circumvent the inhibition of Itk. This could involve the upregulation of parallel pathways that promote survival and proliferation, such as the PI3K/AKT/mTOR pathway.
-
Constitutive Activation of Downstream Effectors: Resistance can occur if components downstream of Itk in the signaling pathway become constitutively active, for example, through mutations in PLCG1 (encoding PLC-γ1). This would make the cells independent of Itk signaling for their survival.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Tumor Microenvironment (TME) Factors: In an in vivo setting or complex co-culture models, components of the tumor microenvironment can contribute to resistance by secreting cytokines or expressing ligands that promote T-cell survival and proliferation through pathways not dependent on Itk.
Q3: How can I experimentally investigate the mechanism of resistance in my T-cell line?
A3: A systematic approach is recommended to identify the resistance mechanism:
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the IC50 value of this compound in the suspected resistant cell line compared to the parental, sensitive line.
-
Analyze Itk Signaling Pathway: Use immunoblotting or flow cytometry to assess the phosphorylation status of Itk and its downstream targets (PLC-γ, Akt, ERK) in both sensitive and resistant cells, with and without this compound treatment.
-
Sequence the ITK Gene: Perform genomic DNA sequencing of the ITK gene, focusing on the kinase domain, to identify potential mutations in the resistant cell line.
-
Investigate Bypass Pathways: Analyze the activation status of key survival pathways, such as the PI3K/AKT/mTOR pathway, in both cell lines.
-
Assess Drug Efflux: Use specific inhibitors of drug efflux pumps in combination with this compound in your cell viability assays to see if sensitivity can be restored.
Detailed protocols for these experiments are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Decreased Cell Death Observed After this compound Treatment
Problem: You observe a lower-than-expected level of apoptosis or cell death in your T-cell line after treatment with this compound at a previously effective concentration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Development of Resistance | Confirm the shift in IC50 by performing a cell viability assay (See Experimental Protocol 1 ). Compare the dose-response curve of the current cell line with the parental, sensitive cell line. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Health/Passage Number | Ensure the cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift. |
| Assay-related Issues | If using an apoptosis assay (e.g., Annexin V/PI staining), ensure proper compensation and gating on your flow cytometer. |
Guide 2: No Inhibition of Downstream Signaling Pathways
Problem: Immunoblotting or flow cytometry analysis shows no decrease in the phosphorylation of PLC-γ, Akt, or ERK in your T-cell line after this compound treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| ITK Gene Mutation | A mutation in the Itk kinase domain may prevent this compound from binding and inhibiting its function. Proceed with sequencing the ITK gene (See Experimental Protocol 4 ). |
| Activation of Bypass Pathways | The cells may be utilizing alternative pathways to activate PLC-γ, Akt, and ERK. Investigate the activation of other upstream kinases or receptor tyrosine kinases. |
| Constitutive Downstream Activation | A mutation in a downstream component (e.g., PLCG1) could lead to its constitutive activation, making it independent of Itk. |
| Experimental Artifact | Ensure proper antibody validation for your immunoblotting or flow cytometry experiments. Include appropriate positive and negative controls. (See Experimental Protocols 2 & 3 ). |
Data Presentation
Table 1: Example of IC50 Shift in a this compound-Resistant T-cell Line
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Jurkat | 50 | 1 |
| This compound-Resistant Jurkat | 500 | 10 |
Table 2: Phosphorylation Status of Key Signaling Proteins
| Cell Line | Treatment | p-PLC-γ (relative intensity) | p-Akt (relative intensity) | p-ERK (relative intensity) |
| Parental Jurkat | Vehicle | 1.0 | 1.0 | 1.0 |
| Parental Jurkat | This compound (100 nM) | 0.2 | 0.3 | 0.4 |
| Resistant Jurkat | Vehicle | 1.1 | 1.2 | 1.1 |
| Resistant Jurkat | This compound (100 nM) | 0.9 | 1.0 | 0.9 |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed T-cell lines (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. For MTT, a purple formazan (B1609692) product will form.
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol 2: Immunoblotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat sensitive and resistant T-cell lines with this compound or vehicle for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Itk, Itk, p-PLC-γ, PLC-γ, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein and loading control.
Experimental Protocol 3: Intracellular Flow Cytometry for Signaling Analysis
-
Cell Treatment: Treat sensitive and resistant T-cell lines with this compound or vehicle.
-
Fixation: Fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold 90% methanol (B129727) for 30 minutes on ice.
-
Staining: Stain the cells with fluorescently conjugated antibodies against p-PLC-γ, p-Akt, and p-ERK for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated proteins in the different cell populations.
Experimental Protocol 4: ITK Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant T-cell lines using a commercial kit.
-
Primer Design: Design primers to amplify the kinase domain of the human ITK gene. Ensure primers are specific and have appropriate melting temperatures.
-
PCR Amplification: Perform PCR to amplify the target region of the ITK gene.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the reference sequence and the sequence from the sensitive cell line to identify any mutations.
Mandatory Visualizations
References
CTA056 dose-response curve analysis in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CTA056 in various cell lines.
Frequently Asked Questions (FAQs)
1. What is the expected IC50 of this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line's genetic background and proliferation rate. Below is a summary of IC50 values obtained from standardized 72-hour cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 | High sensitivity |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 1.2 | Moderate sensitivity |
| A549 | Lung Carcinoma | 15.6 ± 2.1 | Moderate sensitivity |
| U-87 MG | Glioblastoma | 25.3 ± 3.5 | Lower sensitivity |
| RPE-1 | Normal Retinal Pigment Epithelial | > 100 µM | High selectivity for cancer cells |
2. How does this compound exert its cytotoxic effects?
This compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors involved in cell proliferation and survival. This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines.
3. What is the recommended concentration range for initial dose-response experiments?
For initial screening in a new cell line, a wide concentration range is recommended to determine the therapeutic window. A common starting approach is a 10-point serial dilution, starting from 100 µM down to 0.005 µM.
4. How long should cells be treated with this compound to observe a significant effect?
The effect of this compound is time-dependent. While initial effects on ERK phosphorylation can be observed within hours, significant effects on cell viability are typically measured after 48 to 72 hours of continuous exposure.
Troubleshooting Guide
Problem: High variability between replicate wells in the cytotoxicity assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by thorough pipetting or gentle vortexing. When plating, gently swirl the plate to ensure an even distribution of cells across each well.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile media or PBS to maintain humidity and minimize evaporation from the inner wells.[1]
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure complete mixing at each dilution step.
-
Problem: The dose-response curve is flat, and the IC50 cannot be determined.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Confirm the expression and activation of the MAPK/ERK pathway in your cell line via Western blot. If the pathway is not active, this compound may not be effective. Consider testing in cell lines known to be sensitive (e.g., MCF-7).
-
-
Possible Cause: The concentration range is too low.
-
Solution: Extend the concentration range to higher doses (e.g., up to 200 µM).
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the treatment duration to 72 hours or even 96 hours, ensuring that the untreated control cells do not become over-confluent.
-
Problem: Untreated control cells show low viability.
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before plating. Use fresh culture medium and check for any signs of contamination.
-
-
Possible Cause: High cell density leading to nutrient depletion.
-
Solution: Optimize the initial cell seeding density to ensure cells in the control wells remain healthy and sub-confluent for the entire duration of the assay.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol outlines the measurement of cell viability in response to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for MCF-7).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound concentrations in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only wells as negative controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.
-
Cell Lysis:
-
Plate and treat cells with different concentrations of this compound for a short duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Workflow for determining this compound IC50 using an MTT assay.
References
Technical Support Center: Addressing Variability in CTA056 Experimental Results
Disclaimer: The following information is based on generalized scientific principles and may not be directly applicable to a compound designated "CTA056," as public information regarding this specific substance is not available. Researchers should adapt these guidelines based on the known characteristics of their specific experimental system.
I. Troubleshooting Guides
Variability in experimental outcomes is a significant challenge in drug development. This guide provides a structured approach to identifying and mitigating potential sources of variability when working with experimental compounds.
Table 1: Common Sources of Experimental Variability and Mitigation Strategies
| Source of Variability | Potential Cause | Recommended Mitigation Strategy |
| Reagent & Compound Integrity | Improper storage of this compound (temperature, light sensitivity) | Strictly adhere to manufacturer's storage and handling instructions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent lot-to-lot purity of this compound | Qualify new lots of the compound against a reference standard before use in critical experiments. | |
| Variability in media, sera, or other critical reagents | Use a single, large batch of reagents for the duration of a study. Qualify new batches to ensure consistency. | |
| Cell Culture Conditions | High passage number of cell lines leading to genetic drift | Use cells within a defined, low passage number range. Regularly perform cell line authentication. |
| Mycoplasma or other microbial contamination | Routinely test cell cultures for contamination. | |
| Inconsistent cell seeding density | Implement a strict cell counting and seeding protocol. Use automated cell counters for improved accuracy. | |
| Assay Performance | Subjectivity in manual readouts (e.g., microscopy) | Employ automated and quantitative analysis methods where possible. Ensure operators are blinded to treatment groups. |
| Edge effects in plate-based assays | Avoid using the outer wells of microplates or fill them with a buffer to maintain humidity. | |
| Inconsistent incubation times or temperatures | Use calibrated incubators and timers. Stagger plate processing to ensure consistent timing for each well. | |
| Operator-Induced Variability | Differences in pipetting technique | Provide thorough training on proper pipetting techniques. Use calibrated pipettes and regularly check their accuracy. |
| Variation in the timing of experimental steps | Create and follow a detailed, step-by-step experimental protocol. |
Experimental Protocols
A standardized protocol is crucial for reproducibility. The following represents a generic workflow for assessing the cellular effects of a compound like this compound.
Protocol: Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and neutralize the cells.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
II. Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability within the same treatment group in our 96-well plate assays. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding to prevent cells from settling.
-
Pipetting Errors: Small inaccuracies in pipetting compound dilutions or assay reagents can lead to large variations. Use calibrated pipettes and practice consistent technique.
-
Edge Effects: The outer wells of a plate are prone to evaporation, leading to changes in media concentration. It is best practice to avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.
-
Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding reagents like MTT or CellTiter-Glo®.
Q2: Our IC50 values for this compound are inconsistent between experiments performed on different days. Why might this be happening?
A2: Inter-experimental variability is often due to subtle changes in conditions:
-
Cell Health and Passage Number: The physiological state of your cells can impact their response to a compound. Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase.
-
Reagent Stability: If this compound is unstable in solution, prepare fresh dilutions for each experiment from a frozen stock.
-
Incubator Conditions: Fluctuations in CO2 levels or temperature can affect cell growth and drug response. Ensure your incubator is properly calibrated and maintained.
-
Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which can influence cell proliferation and drug sensitivity. It is advisable to purchase a large batch of FBS and test it for consistency.
Q3: How can we confirm that the observed effect is due to the specific action of this compound and not an off-target or cytotoxic effect?
A3: This is a critical question in drug development. A multi-pronged approach is necessary:
-
Use of Controls: Include appropriate positive and negative controls in your assays.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a related but distinct endpoint. For example, if you see a decrease in viability with an MTT assay, you could confirm this with an assay that measures apoptosis (e.g., caspase activity).
-
Target Engagement Assays: If the molecular target of this compound is known, use assays to demonstrate that the compound is binding to its target in cells at the concentrations where you observe a phenotypic effect.
-
Rescue Experiments: If this compound inhibits a specific pathway, see if you can "rescue" the effect by adding back a downstream component of that pathway.
III. Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Logic for High Variability
Caption: A flowchart for systematically troubleshooting sources of experimental variability.
Diagram 2: Generic Signaling Pathway Inhibition Workflow
Caption: A simplified model of a signaling cascade inhibited by the hypothetical compound this compound.
Technical Support Center: Troubleshooting Compound Interference in Fluorescence-Based Assays
Disclaimer: The compound "CTA056" does not correspond to a publicly documented small molecule with known properties of fluorescence interference. Therefore, this technical support center provides a general framework and troubleshooting guidance for identifying and mitigating potential artifacts in fluorescence-based assays that could be caused by any investigational compound, referred to herein as "Test Compound."
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence-based assays?
A1: Compound interference refers to the phenomenon where a test compound alters the fluorescence signal of an assay through a mechanism unrelated to the intended biological target. This can lead to false-positive or false-negative results, causing misinterpretation of data and wasted resources.[1][2] The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[3]
Q2: What is autofluorescence and how can it affect my results?
A2: Autofluorescence is the intrinsic property of a compound to absorb light and emit it at a longer wavelength. If the excitation and emission spectra of the test compound overlap with those of the assay's fluorophore, it can lead to an artificially high signal, mimicking a positive result in a gain-of-signal assay or masking a negative result in a loss-of-signal assay.[1][3] Compounds with conjugated aromatic systems are more likely to be autofluorescent.[4]
Q3: What is fluorescence quenching and how does it impact my assay?
A3: Fluorescence quenching occurs when a test compound interacts with the assay's fluorophore in its excited state, causing it to return to the ground state without emitting a photon.[3][5] This leads to a decrease in the fluorescence signal, which can be misinterpreted as a positive result in a loss-of-signal assay or a false negative in a gain-of-signal assay.[1][2]
Q4: At what concentrations is compound interference typically observed?
A4: Interference is highly compound-dependent but is more frequently observed at higher concentrations, often in the micromolar range (e.g., 10-50 µM), which are common in high-throughput screening (HTS).[2] It is crucial to evaluate potential interference at the same concentrations used in the primary assay.
Q5: How can I quickly determine if my test compound is causing interference?
A5: A simple preliminary check involves measuring the fluorescence of the test compound in the assay buffer, in the absence of the assay's fluorophore or other biological reagents. A significant signal suggests autofluorescence. To check for quenching, measure the fluorescence of the assay's fluorophore with and without the test compound. A significant decrease in signal in the presence of the compound indicates quenching.[3]
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal
This may indicate that your test compound is autofluorescent.
Troubleshooting Workflow:
-
Confirm Autofluorescence: Perform the "Protocol for Assessing Compound Autofluorescence" described below.
-
Quantify the Interference: Determine the signal contribution of the compound across a range of concentrations.
-
Mitigation Strategies:
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only the compound and buffer from your experimental wells.[3]
-
Shift Excitation/Emission Wavelengths: Characterize the spectral properties of your compound. If possible, switch to a fluorophore with red-shifted excitation and emission wavelengths, as fewer compounds tend to fluoresce in this region.[1]
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays use long-lifetime lanthanide chelates and a time delay between excitation and detection to minimize interference from short-lived background fluorescence.[6][7]
-
Problem 2: Unexpectedly Low Fluorescence Signal
This may indicate that your test compound is quenching the assay's fluorophore.
Troubleshooting Workflow:
-
Confirm Quenching: Perform the "Protocol for Assessing Compound-Induced Quenching" described below.
-
Characterize the Quenching: Determine if the quenching is concentration-dependent.
-
Mitigation Strategies:
-
Decrease Compound Concentration: If the quenching is only significant at high concentrations, reducing the concentration in your assay may be a viable option, provided it remains within a biologically relevant range.
-
Change the Fluorophore: Some fluorophores are more susceptible to quenching by certain classes of compounds. Testing an alternative fluorophore with a different chemical structure may resolve the issue.
-
Orthogonal Assay: The most reliable solution is to validate your findings using an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).[1][4]
-
Quantitative Data Summary
The following table provides illustrative data on how a hypothetical test compound might interfere with a fluorescence-based assay.
| Test Compound Concentration (µM) | Autofluorescence Signal (RFU) | Quenching Effect (% of Control Signal) | Interpretation |
| 0.1 | 50 | 99% | Negligible interference |
| 1 | 500 | 95% | Minor autofluorescence |
| 10 | 5,000 | 70% | Significant autofluorescence and moderate quenching |
| 50 | 25,000 | 40% | Severe autofluorescence and significant quenching |
| 100 | 60,000 | 20% | Dominant interference, data likely unreliable |
RFU = Relative Fluorescence Units. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound is autofluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Plate Setup: Prepare a multi-well plate (e.g., 96-well black, clear bottom) with the following controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Test Compound Wells: Wells containing the assay buffer and the test compound at various concentrations (including the highest concentration used in the primary assay).
-
-
Incubation: Incubate the plate under the same conditions as the primary assay (e.g., temperature, time).
-
Measurement: Read the plate using a fluorescence plate reader with the identical excitation and emission wavelengths and gain settings used for the primary assay.
-
Analysis: Subtract the average signal of the Buffer Blank from the signal of the Test Compound Wells. A concentration-dependent increase in signal indicates autofluorescence.[3]
Protocol 2: Assessing Compound-Induced Quenching
Objective: To determine if a test compound quenches the fluorescence of the assay's fluorophore.
Methodology:
-
Plate Setup: Prepare a multi-well plate with the following controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Fluorophore Control: Wells containing the assay buffer and the fluorophore (or fluorescent substrate/product) at the concentration used in the primary assay.
-
Test Wells: Wells containing the assay buffer, the fluorophore, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate under the same conditions as the primary assay.
-
Measurement: Read the plate using the same instrument settings as the primary assay.
-
Analysis: A concentration-dependent decrease in the fluorescence signal in the Test Wells compared to the Fluorophore Control indicates that the test compound is quenching the fluorophore.[3]
Visualizations
Caption: Workflow for identifying and mitigating compound interference.
Caption: Mechanisms of autofluorescence and fluorescence quenching.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of CTA056 and Ibrutinib on T-Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CTA056 and ibrutinib (B1684441) on T-cells, supported by available experimental data. This document outlines their mechanisms of action, impact on T-cell function, and the experimental protocols used to evaluate their effects.
Introduction
Targeting T-cell signaling pathways offers a promising therapeutic strategy for a range of diseases, including hematological malignancies and autoimmune disorders. Two notable small molecule inhibitors, this compound and ibrutinib, have demonstrated significant effects on T-cell function, albeit through different primary targets and proposed mechanisms. This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell receptor (TCR) signaling. Ibrutinib, an established therapeutic agent, is a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. However, ibrutinib's clinical efficacy is also attributed to its off-target effects, most notably the inhibition of Itk in T-cells. This guide provides a detailed comparison of their efficacy on T-cells, drawing from preclinical and clinical studies.
Mechanism of Action
This compound: Selective Itk Inhibition
This compound was developed as a selective inhibitor of Itk, a member of the Tec family of non-receptor tyrosine kinases.[1] In T-cells, Itk is a critical downstream mediator of TCR signaling. Upon TCR engagement, Itk is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLC-γ1), leading to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production. By selectively inhibiting Itk, this compound aims to modulate T-cell activity, with a particular focus on malignant T-cells where Itk may be aberrantly activated.[1]
Ibrutinib: BTK Inhibition with Off-Target Itk Effects
Ibrutinib is an irreversible inhibitor of BTK, which is essential for B-cell proliferation and survival.[2] While T-cells do not express BTK, they do express other Tec family kinases, including Itk. Ibrutinib has been shown to bind to and inhibit Itk, although with a lower potency than its primary target, BTK.[2][3] This off-target inhibition of Itk is believed to be a major contributor to the immunomodulatory effects of ibrutinib on T-cells observed in clinical settings, particularly in patients with Chronic Lymphocytic Leukemia (CLL).[2][4][5][6]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and ibrutinib in T-cells.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the effects of this compound and ibrutinib on T-cell functions. It is important to note that the data for this compound is derived from preclinical studies on T-cell leukemia lines, while the data for ibrutinib is largely from clinical studies in CLL patients.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Cell Line / System | Reference |
| This compound | Itk | ~100 nM | In vitro kinase assay | [1] |
| Btk | ~400 nM | In vitro kinase assay | [1] | |
| Ibrutinib | BTK | 0.5 nM | In vitro kinase assay | [2] |
| Itk | 10 nM | In vitro kinase assay | [2] |
Table 2: Effects on T-Cell Proliferation
| Compound | Effect | Cell Type | Experimental Condition | Reference |
| This compound | Inhibition of proliferation | Jurkat, MOLT-4 | MTT assay | [1] |
| Ibrutinib | Improved T-cell proliferation | T-cells from CLL patients | In vitro stimulation with anti-CD3/CD28 | [7] |
| Increased absolute numbers of CD4+ and CD8+ T-cells | T-cells from CLL patients | In vivo treatment | [8] |
Table 3: Effects on T-Cell Cytotoxicity
| Compound | Effect | Target Cells | Experimental Assay | Reference |
| This compound | Induces apoptosis | Jurkat, MOLT-4 | Not specified | [1] |
| Ibrutinib | Enhanced killing function | Autologous CLL cells | In vitro cytotoxicity assay | [4] |
| Increased granzyme B and perforin (B1180081) secretion | T-cells from CLL patients | Not specified | [2] |
Table 4: Effects on Cytokine Production
| Compound | Effect | Cytokine | Cell Type | Reference |
| This compound | Decreased secretion | IL-2, IFN-γ | Jurkat, MOLT-4 | [1][9] |
| Ibrutinib | Decreased plasma levels | Th1, Th2, and Th17-type cytokines | T-cells from CLL patients | [10] |
| Reduced production | IL-10 | T-cells from CLL patients | [5] |
Experimental Protocols
In Vitro Kinase Assay (for this compound)
Objective: To determine the inhibitory concentration (IC50) of this compound on Itk and Btk.
Methodology:
-
Purified recombinant Itk or Btk enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).
-
The reaction mixture is incubated to allow for autophosphorylation of the kinase.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The extent of phosphorylation is quantified by autoradiography or phosphorimaging to determine the IC50 value.[1]
T-Cell Proliferation Assay (MTT Assay for this compound)
Objective: To assess the effect of this compound on the proliferation of T-cell lines.
Methodology:
-
Jurkat or MOLT-4 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.[1]
T-Cell Cytotoxicity Assay (for Ibrutinib)
Objective: To evaluate the ability of T-cells from ibrutinib-treated patients to kill target cells.
Methodology:
-
Effector T-cells are isolated from the peripheral blood of CLL patients before and during ibrutinib treatment.
-
Target cells (e.g., autologous CLL cells) are labeled with a fluorescent dye (e.g., CFSE).
-
Effector and target cells are co-cultured at various effector-to-target ratios for a defined period (e.g., 4 hours).
-
A viability dye (e.g., 7-AAD or propidium (B1200493) iodide) is added to the co-culture to identify dead cells.
-
The percentage of dead target cells is determined by flow cytometry. An increase in the percentage of dead target cells in the presence of T-cells from ibrutinib-treated patients indicates enhanced cytotoxicity.
Cytokine Production Assay (for both)
Objective: To measure the levels of cytokines secreted by T-cells following treatment with this compound or in patients treated with ibrutinib.
Methodology:
-
For this compound, T-cell lines (Jurkat, MOLT-4) are cultured with or without the inhibitor. For ibrutinib, peripheral blood mononuclear cells (PBMCs) are collected from patients.
-
The cell culture supernatant or patient plasma is collected.
-
The concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-10) is measured using a multiplex bead-based immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
Discussion and Conclusion
The available data suggest that both this compound and ibrutinib exert significant effects on T-cells, primarily through the inhibition of Itk. This compound, as a selective Itk inhibitor, has demonstrated potent activity against malignant T-cell lines in preclinical models, suggesting its potential as a targeted therapy for T-cell malignancies.[1]
Ibrutinib, while primarily a BTK inhibitor, exhibits profound immunomodulatory effects on T-cells in a clinical setting, largely attributed to its off-target Itk inhibition.[2][3] In CLL patients, ibrutinib treatment is associated with a restoration of T-cell function, including improved proliferation and cytotoxicity, and a modulation of the cytokine environment.[4][5][7][8][10] These effects likely contribute to its overall therapeutic efficacy.
A direct comparison of the efficacy of this compound and ibrutinib on T-cells is challenging due to the different experimental contexts of the available studies. The data for this compound is from in vitro studies on cancer cell lines, while the data for ibrutinib is predominantly from clinical studies in CLL patients. Future head-to-head studies in comparable preclinical models and, eventually, in clinical trials will be necessary to definitively determine the relative efficacy and therapeutic potential of these two Itk-inhibiting compounds on T-cell-mediated immunity and disease.
This guide provides a framework for understanding the current knowledge on the T-cell-directed activities of this compound and ibrutinib. The presented data and experimental protocols should serve as a valuable resource for researchers in the field of immunology and drug development.
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Changes in T-cell subpopulations and cytokine network during early period of ibrutinib therapy in chronic lymphocytic leukemia patients: the significant decrease in T regulatory cells number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Ibrutinib treatment improves T cell number and function in CLL patients [jci.org]
- 9. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibrutinib therapy increases T cell repertoire diversity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Itk Inhibitors: CTA056 vs. BMS-509744
For researchers in immunology and drug development, the targeted inhibition of Interleukin-2-inducible T-cell kinase (Itk) presents a promising therapeutic strategy for a range of T-cell-mediated diseases, including autoimmune disorders and certain cancers. This guide provides a detailed comparison of two prominent Itk inhibitors, CTA056 and BMS-509744, focusing on their in vivo performance, supported by experimental data.
Performance Comparison
The following tables summarize the key quantitative data for this compound and BMS-509744, based on available research. It is important to note that these data are collated from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | IC50 (Itk) | Selectivity | Mechanism of Action | In Vivo Model | Key In Vivo Findings |
| This compound | Not explicitly stated in provided abstracts, but demonstrated potent inhibition. | Highest inhibitory effects toward Itk, followed by Btk. Normal T-cells are minimally affected[1]. | Inhibits phosphorylation of Itk and its downstream effectors (PLC-γ, Akt, ERK)[1]. | Xenograft model (MOLT-4 cells) | Inhibited tumor growth[2]. |
| BMS-509744 | 19 nM and 96 nM (in two separate in vitro assays). | >200-fold selectivity over other Tec family kinases; >30-fold over a broad panel of protein kinases[3]. | ATP-competitive inhibitor. | Mouse model of ovalbumin-induced allergy/asthma; Anti-T-cell receptor antibody-induced IL-2 production in mice[4]. | Significantly diminished lung inflammation; Suppressed IL-2 production with 50% inhibition at 50 mg/kg[4]. |
Itk Signaling Pathway
The diagram below illustrates the central role of Itk in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of Itk, which in turn phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This initiates downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine release. Both this compound and BMS-509744 exert their effects by targeting Itk within this pathway.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating CTA056's Effect on PLC-γ1 Phosphorylation: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism and efficacy of kinase inhibitors is paramount. This guide provides a comparative analysis of CTA056's effect on the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1), a critical enzyme in cellular signaling pathways. We will compare this compound with other known modulators of PLC-γ1 activity, presenting supporting experimental data and detailed protocols for validation.
Performance Comparison of PLC-γ1 Modulators
This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key upstream activator of PLC-γ1 in T-cells. Its mechanism of action on PLC-γ1 phosphorylation is therefore indirect, through the inhibition of ITK. This contrasts with compounds that may directly target PLC-γ1. Below is a comparative summary of this compound and other molecules known to affect PLC-γ1 phosphorylation.
| Compound | Target(s) | Mechanism of Action on PLC-γ1 | Reported IC50 / Effective Concentration | Key Considerations |
| This compound | ITK, Btk | Indirect inhibition of PLC-γ1 phosphorylation by blocking the upstream kinase, ITK. | IC50 for ITK is ~100 nM.[1] Downstream inhibition of PLC-γ1 phosphorylation observed in Jurkat and MOLT-4 cells.[1][2] | High selectivity for ITK over other Tec family kinases makes it a valuable tool for studying ITK-dependent signaling.[1] The effect on PLC-γ1 is cell-context dependent, requiring the presence of an active ITK-PLC-γ1 axis. |
| U73122 | PI-PLC (intended) | Widely cited as a PLC inhibitor, but its direct inhibitory effect on purified PLC-γ1 is controversial and largely refuted .[3] May even activate PLC-γ1 in cell-free systems.[4] | Often used in cell-based assays at 1-10 µM to inhibit PLC-mediated signaling.[5] | Considered a poor reagent for specific PLC-γ1 inhibition due to off-target effects, including inhibition of Ca2+ pumps and reactivity with other cellular components.[3] |
| ATP | PLC-γ1 | Direct allosteric inhibitor of PLC-γ1 activity. | IC50 = 0.19 µM for inhibition of purified PLC-γ1.[1] | A recently identified endogenous regulator of PLC-γ1. Its physiological relevance as an inhibitor is under investigation. Provides a specific, direct benchmark for in vitro comparison.[1] |
| Aurintricarboxylic Acid (ATA) | Pan-PLC inhibitor | Direct, non-selective inhibitor of PLC isozymes. | Effective at micromolar concentrations in vitro. | Lacks specificity for PLC-γ1 and is not cell-permeable, limiting its application in cellular assays.[1] |
Experimental Protocols
Accurate validation of a compound's effect on PLC-γ1 phosphorylation requires robust experimental design. Below are detailed methodologies for key experiments.
Western Blotting for Phospho-PLC-γ1 (Tyr783)
This is the most common method to assess the phosphorylation status of PLC-γ1 in cell lysates.
a. Cell Culture and Treatment:
-
Culture Jurkat or MOLT-4 T-cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere or grow in suspension overnight.
-
Pre-incubate the cells with varying concentrations of this compound or the comparator compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to induce PLC-γ1 phosphorylation (e.g., anti-CD3/CD28 antibodies for T-cells, or a growth factor like EGF or PDGF for adherent cell lines) for a predetermined time (typically 5-15 minutes).
-
Include appropriate controls: a vehicle-only control (e.g., DMSO), a stimulated control without inhibitor, and an unstimulated control.
b. Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the cells on ice and wash once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLC-γ1 at tyrosine 783 (p-PLC-γ1 Tyr783).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total PLC-γ1 and a loading control like β-actin or GAPDH.
In Vitro Kinase Assay for PLC-γ1 Phosphorylation
This assay assesses the direct effect of a compound on the phosphorylation of purified PLC-γ1 by its upstream kinase (e.g., ITK for this compound, or a receptor tyrosine kinase).
a. Reagents:
-
Purified, active ITK (or other relevant kinase).
-
Purified, full-length PLC-γ1 protein.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for detection by antibody).
-
This compound or comparator compound at various concentrations.
b. Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate.
-
To the kinase buffer, add the purified PLC-γ1 substrate and the kinase (ITK).
-
Add the test compound (this compound) at the desired concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the results by separating the reaction products on an SDS-PAGE gel, followed by autoradiography (for radiolabeled ATP) or Western blotting with a p-PLC-γ1 (Tyr783) antibody.
Flow Cytometry-Based Phospho-Protein Analysis
This high-throughput method allows for the quantification of phosphorylated PLC-γ1 in individual cells.
a. Cell Preparation and Staining:
-
Treat and stimulate cells as described for Western blotting.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer).
-
Incubate the cells with a fluorescently labeled antibody against p-PLC-γ1 (Tyr783) and an antibody against total PLC-γ1 with a different fluorophore.
-
Wash the cells to remove unbound antibodies.
b. Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the fluorescence intensity for both p-PLC-γ1 and total PLC-γ1.
-
The ratio of p-PLC-γ1 to total PLC-γ1 fluorescence provides a normalized measure of phosphorylation.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of ITK-mediated PLC-γ1 phosphorylation and its inhibition by this compound.
Caption: Experimental workflow for validating the effect of an inhibitor on PLC-γ1 phosphorylation.
References
- 1. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 5. Inhibition of PLC-gamma1 activity converts nerve growth factor from an anti-mitogenic to a mitogenic signal in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CTA056: A Comparative Analysis of Cross-Reactivity with Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor CTA056's cross-reactivity profile against members of the Tec family of non-receptor tyrosine kinases. Tec family kinases, including ITK, BTK, TEC, BMX (also known as ETK), and TXK (also known as RLK), are critical signaling components in hematopoietic cells, playing essential roles in immune function.[1][2] As such, inhibitors targeting this family hold significant therapeutic promise. Understanding the selectivity of this compound is crucial for interpreting its biological effects and predicting its therapeutic window.
Quantitative Data Summary: Inhibitory Activity of this compound
Experimental data demonstrates that this compound is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), its primary target.[3][4] The molecule also exhibits inhibitory activity against other Tec family members, Bruton's tyrosine kinase (BTK) and Bone marrow-expressed kinase (BMX/ETK), but with lower potency.[3] The selectivity profile of this compound against a panel of kinases was determined using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.
Table 1: IC50 Values of this compound Against Tec Family and Other Kinases
| Kinase Target | Family | IC50 (µM) |
|---|---|---|
| ITK | Tec | 0.1 |
| BTK | Tec | 0.4 |
| ETK (BMX) | Tec | ~3.0 - 5.0 * |
| Src | Src | 1.2 |
| Yes | Src | >10 |
| Lyn | Src | >10 |
| Axl | Receptor Tyrosine Kinase | >10 |
| Mer | Receptor Tyrosine Kinase | >10 |
| EGFR | Receptor Tyrosine Kinase | >10 |
| Abl | Abl | >10 |
| Mkk1 | MEK | >10 |
| PDK1 | AGC | >10 |
Note: Different sources report IC50 values of approximately 3 µM and 5 µM for ETK (BMX).[3]
The data indicates a clear selectivity hierarchy for this compound within the Tec family, with the highest potency observed for ITK, followed by BTK and then ETK.[3] The inhibitor shows significantly less activity against kinases from other families, such as Src, highlighting its preferential, though not exclusive, interaction with Tec family kinases.
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the action of this compound and the methods used to determine its selectivity, the following diagrams illustrate the relevant biological pathway and experimental procedure.
Experimental Protocols
The inhibitory activity and selectivity of this compound were determined using a radiometric in vitro kinase assay.[3] The following protocol outlines the key steps in this methodology.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of a given kinase.
Materials:
-
Purified recombinant kinases (ITK, BTK, ETK, etc.)
-
Specific peptide substrate for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
-
[γ-³³P]ATP (radiolabeled) and unlabeled ATP
-
Thin-Layer Chromatography (TLC) plates
-
SDS-PAGE equipment (for autophosphorylation assays)
Procedure: Kinase Inhibition Assay (TLC Method)
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase (final concentration ~20 nM), the appropriate concentration of this compound (from a serial dilution, typically 0–10 µM), and the specific peptide substrate in the kinase reaction buffer.[3]
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for the transfer of the radiolabeled phosphate (B84403) group from ATP to the substrate.[3]
-
Termination & Spotting: Stop the reaction (e.g., by adding EDTA or placing on ice). Spot a small volume of the reaction mixture onto a TLC plate.
-
Separation: Place the TLC plate in a chromatography chamber with an appropriate solvent system to separate the phosphorylated substrate from the unreacted [γ-³³P]ATP.
-
Detection: Dry the TLC plate and analyze it using filmless autoradiography to detect the radiolabeled, phosphorylated substrate.[3]
-
Data Analysis: Quantify the radioactivity of the spots corresponding to the phosphorylated substrate. Calculate the percentage of kinase activity relative to a control reaction (without inhibitor). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Procedure: ITK Autophosphorylation Assay
An alternative method to confirm inhibitor activity is to measure the autophosphorylation of the kinase itself.
-
Reaction Setup: Mix purified ITK enzyme (~100 ng) with varying concentrations of this compound in the kinase assay buffer.[3]
-
Initiation and Incubation: Add a mixture of unlabeled ATP and [γ-³³P]ATP and incubate at 30°C for 30 minutes.[3]
-
Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Electrophoresis: Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Detection and Analysis: Dry the gel and analyze it using filmless autoradiography. The intensity of the band corresponding to ITK indicates the level of autophosphorylation, which is expected to decrease with increasing concentrations of this compound.[3]
References
- 1. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating T-Cell Malignancy Research: A Comparative Guide to CTA056 and Its Alternatives
For researchers, scientists, and drug development professionals delving into the complexities of T-cell malignancies, the choice of appropriate research tools is paramount. CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), has emerged as a valuable pharmacological tool. This guide provides an objective comparison of this compound with alternative small molecule inhibitors and cutting-edge research models, supported by experimental data to inform your selection of the most suitable tools for your research needs.
This compound: A Targeted Approach to T-Cell Malignancies
This compound is a potent and selective inhibitor of Itk, a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. In malignant T-cells, where this pathway is often constitutively active, Itk plays a significant role in cell proliferation and survival. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of Itk and its downstream effectors, including PLC-γ, Akt, and ERK, ultimately leading to apoptosis of malignant T-cells. Preclinical studies have demonstrated its efficacy in inducing apoptosis in T-cell leukemia cell lines such as Jurkat and MOLT-4 and in reducing tumor growth in xenograft models.
Pharmacological Alternatives to this compound
A variety of small molecule inhibitors targeting key signaling pathways in T-cell malignancies offer alternative strategies for research and therapeutic development. These can be broadly categorized as other Itk inhibitors and inhibitors of parallel or downstream signaling cascades.
Other Itk Inhibitors
Several other molecules have been developed to target Itk, offering varying degrees of selectivity and potency.
-
CPI-818: A highly selective, orally bioavailable covalent inhibitor of Itk with over 100-fold selectivity over related kinases like RLK and BTK.[1][2] Preclinical studies have shown that CPI-818 impairs the growth and proliferation of malignant T-cells while having minimal effect on normal T-cells.[1][3] In a Phase 1/1b clinical trial, CPI-818 demonstrated anti-tumor activity in patients with refractory T-cell lymphomas.
-
ONO-7790500: A selective Itk inhibitor that has been shown to reduce the proliferation of peripheral T-cell lymphoma (PTCL) cells and modulate T-cell differentiation.[4]
BTK Inhibitors with Off-Target Itk Activity
Bruton's tyrosine kinase (BTK) is another member of the Tec family of kinases. While primarily associated with B-cell malignancies, some BTK inhibitors also exhibit inhibitory activity against Itk.
-
Ibrutinib (B1684441): An irreversible inhibitor of both BTK and Itk.[5][6] Its dual activity allows for the modulation of both B-cell and T-cell responses. While it has shown limited single-agent efficacy in relapsed/refractory T-cell lymphoma clinical trials, its immunomodulatory effects are being explored in combination therapies.[5][7][8]
-
Acalabrutinib (B560132): A second-generation, more selective BTK inhibitor with minimal off-target effects on Itk compared to ibrutinib.[9][10] This selectivity may be advantageous in studies where specific BTK inhibition is desired without confounding effects on T-cell signaling.
PI3K/AKT/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in T-cell acute lymphoblastic leukemia (T-ALL) and other T-cell malignancies.
-
Duvelisib (IPI-145): A dual inhibitor of PI3K-δ and PI3K-γ.[11][12] It has shown anti-proliferative activity in primary AML cells by inhibiting AKT and MAPK signaling.[11] The IC50 values for Duvelisib are 2.5 nM for p110δ and 27.4 nM for p110γ.[13]
JAK/STAT Pathway Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade often dysregulated in T-cell lymphomas.
-
Ruxolitinib (B1666119): A JAK1/2 inhibitor that has demonstrated efficacy in reducing cell proliferation and inducing apoptosis in T-LBL cell lines and primary samples.[14] In a phase 2 clinical trial for relapsed or refractory T or NK cell lymphoma, ruxolitinib showed promising clinical benefit, particularly in patients with JAK/STAT pathway mutations.[15]
-
Tofacitinib: A JAK3 inhibitor that has been investigated in preclinical models of peripheral T-cell lymphoma (PTCL).[5]
Quantitative Comparison of Small Molecule Inhibitors
| Inhibitor | Target(s) | IC50 (T-cell lines) | Key Findings in T-cell Malignancy Models |
| This compound | Itk | Not publicly available | Induces apoptosis in Jurkat and MOLT-4 cells; inhibits tumor growth in a xenograft model. |
| CPI-818 | Itk | 2.3 nM (for ITK) | Impairs malignant T-cell growth and proliferation; increases chemosensitivity.[3][10] |
| Ibrutinib | BTK, Itk | 2.2 nM (for ITK) | Limited single-agent clinical efficacy in T-cell lymphoma, but demonstrates immunomodulatory effects.[4][5] |
| Acalabrutinib | BTK (highly selective) | Minimal Itk inhibition | Primarily a BTK inhibitor with less impact on T-cell signaling compared to ibrutinib.[9] |
| Duvelisib | PI3Kδ, PI3Kγ | EC50 of 9.5 nM for human T-cell proliferation | Shows anti-proliferative activity in primary AML cells.[16] |
| Ruxolitinib | JAK1, JAK2 | Not specified | Reduces proliferation and increases apoptosis in T-LBL cell lines; shows clinical benefit in PTCL.[14][15] |
Advanced Research Models for Studying T-Cell Malignancies
Beyond pharmacological interventions, a range of sophisticated experimental models are available to investigate the biology of T-cell malignancies and to test novel therapies.
T-Cell Malignancy Cell Lines
Immortalized cell lines remain a fundamental tool for in vitro studies.
-
Jurkat and MOLT-4: Commonly used T-ALL cell lines for studying TCR signaling and apoptosis.
-
HH and H9: Cutaneous T-cell lymphoma (CTCL) cell lines used to study disease pathogenesis.[17]
-
T8-28: A murine peripheral T-cell lymphoma (PTCL) cell line that can be adoptively transferred into syngeneic mice to create an in vivo model.[14]
-
LM-23: A novel murine PTCL cell line that closely mimics human disease and can be used for preclinical therapeutic testing.
In Vivo Animal Models
Animal models are indispensable for evaluating therapeutic efficacy and understanding in vivo tumor-host interactions.
-
Xenograft Models: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human T-cell malignancy cell lines or patient-derived tumors (PDX). These models are valuable for testing the in vivo efficacy of targeted therapies like this compound.[18]
-
Syngeneic Mouse Models: These models utilize mouse lymphoma cell lines (e.g., T8-28, LM-23) transplanted into immunocompetent mice of the same genetic background, allowing for the study of the tumor immune microenvironment.[14]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express specific oncogenes or have tumor suppressor genes deleted to spontaneously develop T-cell malignancies. These models, such as the ITK-SYK fusion gene model for PTCL, provide insights into lymphomagenesis.[14][19]
Patient-Derived Organoids (PDOs)
Three-dimensional organoid cultures derived from patient tumors are emerging as a powerful ex vivo model. PDOs can recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable platform for personalized drug screening and studying tumor-immune interactions.[13][17][20][21][22]
CRISPR-Cas9 Genome Editing
CRISPR-Cas9 technology enables high-throughput genetic screens to identify essential genes and novel therapeutic targets in T-cell malignancies. Genome-wide CRISPR screens have successfully identified dependencies on factors like CDK6 in adult T-cell leukemia/lymphoma.[1][2][23][24]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are outlines for key assays used in the characterization of this compound and its alternatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Plating: Seed T-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound, Ibrutinib) to the wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][24][25][26][27]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat T-cell malignancy cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[23][28][29]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft model.
-
Cell Preparation: Culture and harvest a sufficient number of human T-cell malignancy cells.
-
Animal Inoculation: Subcutaneously or intravenously inject the tumor cells into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[5][18]
Visualizing the Landscape of T-Cell Malignancy Research
The following diagrams illustrate key signaling pathways, experimental workflows, and the relationships between different research tools.
Conclusion
The study of T-cell malignancies is a dynamic field with a growing arsenal (B13267) of research tools. This compound, as a selective Itk inhibitor, provides a targeted approach to dissecting the role of TCR signaling in these diseases. However, a comprehensive understanding often requires a multi-faceted approach. The pharmacological alternatives, including other Itk inhibitors and compounds targeting parallel pathways like PI3K and JAK/STAT, offer opportunities to explore different therapeutic vulnerabilities. Furthermore, the use of advanced models such as patient-derived organoids and CRISPR-Cas9 screens, in conjunction with traditional cell line and animal models, will be instrumental in developing more effective and personalized therapies for patients with T-cell malignancies. This guide serves as a starting point for researchers to make informed decisions about the most appropriate tools to advance their scientific inquiries.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Dependence of peripheral T-cell lymphoma on constitutively activated JAK3: Implication for JAK3 inhibition as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-2–inducible T-cell kinase inhibitors modify functional polarization of human peripheral T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3A573V and JAK3M511I mutations in peripheral T-cell lymphoma mediating resistance to anti-PD-1 therapy through the STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Ibrutinib treatment improves T cell number and function in CLL patients [jci.org]
- 7. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corvuspharma.com [corvuspharma.com]
- 11. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 12. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ruxolitinib as a Novel Therapeutic Option for Poor Prognosis T-LBL Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of the JAK 1/2 inhibitor ruxolitinib in TCL [lymphomahub.com]
- 16. selleckchem.com [selleckchem.com]
- 17. First-in-Class HAT Activator (YF2) Combined with JAK/STAT Inhibitor (ruxolitinib) Unveils Potential Novel Treatment Approach for HDAC Inhibitor-Resistant CTCL | Blood | American Society of Hematology [ashpublications.org]
- 18. PI3K inhibition synergizes with glucocorticoids but antagonizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phase II Multicenter Study of Ruxolitinib in Relapsed or Refractory T or NK Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Duvelisib | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 29. bosterbio.com [bosterbio.com]
CTA056 Demonstrates Potent Anti-Tumor Effects in T-Cell Malignancy Xenograft Models
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anti-tumor efficacy of CTA056, a novel inhibitor of Interleukin-2-inducible T-cell kinase (Itk), in preclinical xenograft models of T-cell malignancies. The study provides compelling evidence for this compound as a promising therapeutic candidate for T-cell leukemia and lymphoma. This guide offers a comprehensive comparison of this compound's performance against established therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a selective inhibitor of Itk, a tyrosine kinase that plays a crucial role in T-cell receptor signaling. Aberrant Itk activity is implicated in the pathogenesis of various T-cell malignancies. By targeting Itk, this compound disrupts downstream signaling pathways essential for the proliferation and survival of malignant T-cells, ultimately leading to apoptosis.[1][2][3]
Comparative Efficacy in Xenograft Models
In a key xenograft study, this compound demonstrated a marked reduction in tumor growth. The in vitro cytotoxic effects of this compound on malignant T-cells were translated and validated in an in vivo setting, highlighting its potential as a therapeutic agent for T-cell leukemia and lymphoma.[1][2] While direct head-to-head comparative studies are not yet published, the following tables summarize the performance of this compound and other approved therapies for T-cell lymphomas in their respective xenograft models.
| Compound | Cell Line | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| This compound | Jurkat (T-ALL) | Nude Mice | 10 mg/kg | Intraperitoneal (i.p.) | Significant tumor growth inhibition (qualitative data) | Guo et al., 2012 |
| Pralatrexate | HT (T-cell lymphoma) | NOD-SCID Mice | Not Specified | Not Specified | 17% reduction in tumor growth (vs. control) | Marchi et al., 2010 |
| Romidepsin (B612169) | DDLPS | Not Specified | Not Specified | Intraperitoneal (i.p.) | Significant delay in tumor growth | Roberts et al., 2021 |
| Belinostat (B1667918) | Not Specified | Not Specified | Not Specified | Not Specified | Associated with growth inhibition and apoptosis | Plumb et al., 2008 |
Table 1: Summary of Anti-Tumor Efficacy in T-Cell Malignancy Xenograft Models
| Compound | Endpoint | Result | Reference |
| This compound | Body Weight | No significant change | Guo et al., 2012 |
| Pralatrexate | Not specified | Not specified | |
| Romidepsin | Tumor Weight | Reduced compared to control | Roberts et al., 2021 |
| Belinostat | Not specified | Not specified |
Table 2: Additional Endpoints from Xenograft Studies
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
This compound Xenograft Model Protocol
-
Cell Line: Jurkat (human T-cell acute lymphoblastic leukemia) cells were used for subcutaneous injection.
-
Animal Model: Female nude mice (strain not specified), 4-6 weeks old.
-
Tumor Induction: 5 x 10^6 Jurkat cells in 100 µl of sterile PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight. The control group received injections of the vehicle.
-
Monitoring: Tumor size was measured regularly (frequency not specified) with calipers, and tumor volume was calculated using the formula: (length × width²) / 2. Body weight was also monitored.
-
Endpoint: The study was terminated at a predetermined time point or when tumors in the control group reached a specific size.
Note: The original publication by Guo et al. (2012) confirms the validation of this compound in a xenograft model but does not provide extensive quantitative data on tumor growth inhibition percentages. The provided protocol is based on the methods section of this publication.
Pralatrexate Xenograft Model Protocol (Representative)
-
Cell Line: HT (human T-cell lymphoma) cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice.
-
Tumor Induction: HT cells were injected into the mice to establish tumors.
-
Treatment: Once tumors were established, mice were treated with pralatrexate.
-
Monitoring and Endpoint: Tumor growth was monitored, and a 17% reduction in tumor growth was observed compared to the control group.
Romidepsin Xenograft Model Protocol (Representative)
-
Cell Line: HUT78 (human cutaneous T-cell lymphoma) cells.
-
Animal Model: Immunodeficient mice.
-
Tumor Induction: Subcutaneous injection of HUT78 cells.
-
Treatment: Administration of romidepsin resulted in histone acetylation and induction of apoptosis in the xenograft model.
Belinostat Xenograft Model Protocol (General)
-
Methodology: While specific xenograft protocols for belinostat in T-cell lymphoma are not detailed in the provided search results, preclinical studies have shown that belinostat exposure leads to increased histone acetylation, growth inhibition, and apoptosis in malignant cells both in vitro and in vivo.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Itk Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for establishing and evaluating this compound in a xenograft model.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTA056 and Other Interleukin-2-Inducible T-cell Kinase (Itk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1][2] Its role in T-cell activation, proliferation, and differentiation makes it a compelling therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[3][4] This guide provides a comparative analysis of CTA056, a selective Itk inhibitor, with other notable Itk inhibitors, focusing on their mechanism of action, potency, selectivity, and effects on downstream signaling pathways.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
Itk inhibitors can be broadly categorized based on their binding mechanism: covalent and non-covalent. Covalent inhibitors, such as Ibrutinib and PRN694, form an irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding pocket of Itk.[5][6] This leads to sustained target inhibition that can persist even after the drug has been cleared from circulation.[7][8] Non-covalent inhibitors, like this compound, bind reversibly to the kinase domain.[9] The choice between covalent and non-covalent inhibition involves a trade-off between prolonged target engagement and the potential for off-target effects and toxicity.[10]
Comparative Performance of Itk Inhibitors
The following table summarizes the key quantitative data for this compound and other selected Itk inhibitors, providing a snapshot of their relative potency and selectivity.
| Inhibitor | Type | Itk IC50 | Btk IC50 | RLK IC50 | Other Notable Targets (IC50) | Key Features |
| This compound | Non-covalent | ~100 nM[9][11] | ~400 nM[9] | - | Etk (~5 µM), Src[9] | Selective for Itk over other Tec family members; induces apoptosis in malignant T-cells.[4][9] |
| Ibrutinib | Covalent (irreversible) | - (Inhibits)[12][13] | 0.5 nM[14] | - | TEC, BLK, JAK3, EGFR, HER2[14] | First-in-class BTK inhibitor with significant activity against ITK; drives a Th1-selective pressure.[13][14][15] |
| PRN694 | Covalent (irreversible) | 0.3 nM[16] | 17 nM[16] | 1.4 nM[16] | TEC (3.3 nM), BMX (17 nM), BLK (125 nM), JAK3 (30 nM)[16] | Potent and selective dual inhibitor of Itk and Rlk with an extended target residence time.[5][16][17] |
| BMS-509744 | Non-covalent | 19 nM[3] | >200-fold selectivity vs. other Tec kinases[3] | - | - | Potently inhibits TCR-induced functions and shows efficacy in a mouse model of allergic asthma.[3][18] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize their place in the Itk signaling pathway and the experimental workflows used to characterize them.
Caption: Itk Signaling Pathway Downstream of the T-Cell Receptor.
The diagram above illustrates the central role of Itk in transducing signals from the TCR to downstream effectors that regulate T-cell activation and cytokine production.[1][3] Itk inhibitors block this cascade at a key juncture, thereby modulating the T-cell response.
Caption: General Experimental Workflow for Evaluating Itk Inhibitors.
This workflow outlines the typical progression of studies to characterize a novel Itk inhibitor, from initial biochemical potency and selectivity assessments to cellular and in vivo efficacy models.[9][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Itk inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against the purified Itk enzyme. A common method involves a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.
-
Reaction Setup: Purified recombinant Itk enzyme is incubated with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added at varying concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for Itk).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For fluorescence assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of an inhibitor on the phosphorylation status of Itk and its downstream targets within a cellular context.
-
Cell Treatment: T-cell lines (e.g., Jurkat) or primary T-cells are stimulated to activate the TCR pathway (e.g., using anti-CD3/CD28 antibodies) in the presence or absence of the Itk inhibitor at various concentrations.[9]
-
Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Itk, phospho-PLCγ1) and total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
T-Cell Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the proliferation of T-cells.
-
Cell Seeding: T-cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with the Itk inhibitor at various concentrations and stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
The landscape of Itk inhibitors is diverse, with both covalent and non-covalent agents demonstrating therapeutic potential. This compound stands out as a selective, non-covalent inhibitor that effectively targets malignant T-cells.[4][9] In contrast, covalent inhibitors like Ibrutinib and PRN694 offer the advantage of prolonged target engagement but with a broader kinase inhibition profile.[14][16] The choice of an optimal Itk inhibitor will depend on the specific therapeutic indication, balancing the need for potent and sustained target inhibition with a favorable selectivity and safety profile. The experimental framework outlined in this guide provides a robust approach for the continued evaluation and comparison of novel Itk-targeting therapies.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 14. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
CTA056: A Potent and Selective Inhibitor of Itk Over Btk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational inhibitor CTA056's selectivity for Interleukin-2-inducible T-cell kinase (Itk) over Bruton's tyrosine kinase (Btk). The data presented herein demonstrates this compound's potential as a selective tool for studying Itk-driven signaling pathways and as a therapeutic candidate for T-cell malignancies.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for Itk, a key kinase in T-cell signaling, over the closely related Btk, which is crucial for B-cell development and function.[1] This selectivity is critical for minimizing off-target effects and provides a focused approach for targeting T-cell mediated pathologies. This guide summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and provides a visual representation of the distinct signaling pathways of Itk and Btk.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against Itk and Btk was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Kinase | This compound IC50 (nM) |
| Itk | ~100 |
| Btk | ~400 |
Data sourced from in vitro kinase assays.[1]
The data clearly indicates that this compound is approximately four times more potent at inhibiting Itk compared to Btk. This preferential inhibition highlights the selectivity of this compound.
Signaling Pathways of Itk and Btk
Itk and Btk are both members of the Tec family of non-receptor tyrosine kinases and share a similar domain architecture. However, they play distinct roles in lymphocyte signaling, with Itk being predominantly involved in T-cell receptor (TCR) signaling and Btk in B-cell receptor (BCR) signaling. The simplified signaling pathways below illustrate their respective downstream effectors.
Experimental Protocols
The determination of IC50 values for this compound was performed using in vitro biochemical kinase assays. The following sections provide a detailed methodology for these experiments.
In Vitro Itk Kinase Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of purified Itk enzyme.
Materials:
-
Purified recombinant human Itk enzyme
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 500 µM Na₃VO₄
-
ATP solution: 5 µM unlabeled ATP
-
[γ-³³P]ATP (5 µCi)
-
4x SDS-PAGE sample buffer
-
8% SDS-polyacrylamide gel
Procedure:
-
Purified Itk enzyme (100 ng) was mixed with varying concentrations of this compound in the kinase assay buffer.
-
The kinase reaction was initiated by adding a mixture of unlabeled ATP (final concentration 5 µM) and [γ-³³P]ATP (5 µCi).
-
The reaction mixture was incubated at 30°C for 30 minutes.
-
The reaction was terminated by the addition of 4x SDS-PAGE sample buffer.
-
The samples were then loaded onto an 8% SDS-polyacrylamide gel for electrophoresis.
-
The gel was dried, and the incorporation of ³³P into Itk was visualized by autoradiography.
-
The intensity of the bands was quantified to determine the extent of inhibition at each this compound concentration, and the IC50 value was calculated.
In Vitro Btk Kinase Assay (Representative Protocol)
While the specific protocol used for determining the IC50 of this compound against Btk is not detailed in the available literature, a representative protocol for an in vitro Btk kinase assay is provided below. This type of assay is commonly used to assess the potency of Btk inhibitors.
Materials:
-
Purified recombinant human Btk enzyme
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
A solution of purified Btk enzyme and the substrate (e.g., Poly(Glu, Tyr)) is prepared in the kinase assay buffer.
-
Varying concentrations of this compound are added to the wells of a microplate.
-
The Btk enzyme/substrate solution is added to the wells containing the inhibitor.
-
The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be close to its Km value for Btk to ensure accurate IC50 determination.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
The experimental data confirms that this compound is a potent inhibitor of Itk with a clear selectivity over Btk. This makes this compound a valuable research tool for dissecting the specific roles of Itk in T-cell biology and a promising lead compound for the development of targeted therapies for T-cell-driven diseases, such as certain types of leukemia and lymphomas. The detailed protocols provided in this guide offer a foundation for researchers to independently validate and further explore the activity of this selective kinase inhibitor.
References
Safety Operating Guide
Proper Disposal Procedures for CTA056: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of CTA056, an interleukin-2-inducible T-cell kinase (ITK) inhibitor, is critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. The following protocols are designed to offer immediate, practical steps for the operational management and disposal of this potent research compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk. Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines for this compound
| Protective Equipment/Guideline | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes and eye contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To avoid skin contact. |
| Body Protection | Protective clothing, such as a lab coat. An impervious apron is recommended for larger quantities. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. For powdered forms or when generating aerosols, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols. |
| Work Area | All handling should be conducted within a certified chemical fume hood. | To minimize exposure to airborne particles. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that involves segregation, containment, and appropriate disposal routes. Adherence to these steps is essential for regulatory compliance and safety.
Experimental Protocol: Waste Segregation and Containment
-
Identify and Segregate Waste: At the point of generation, separate all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure, tight-fitting lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Properly Label Waste Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (ITK inhibitor)".
-
The CAS number: "1265822-30-7".
-
The concentration of the waste.
-
The accumulation start date.
-
-
Store Waste Appropriately:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
-
Disposal Plan: Final Disposition of this compound Waste
The recommended final disposal method for this compound is through a licensed chemical disposal service.
-
Arrange for Professional Disposal: Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
Controlled Incineration: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This should only be performed by qualified professionals in a permitted facility.
-
Avoid Improper Disposal:
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Table 2: Spill Cleanup and Decontamination Protocol
| Step | Procedure |
| 1. Evacuate and Secure | Evacuate non-essential personnel from the spill area. Remove all sources of ignition. |
| 2. Ventilate | Ensure adequate ventilation. |
| 3. Containment | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1] |
| 4. Cleanup | For solid spills, carefully sweep or vacuum up the material and place it in a suitable, closed container for disposal. Avoid dust formation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. |
| 5. Decontamination | Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste. |
| 6. Personal Decontamination | If skin or eye contact occurs, flush immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. |
ITK Signaling Pathway
This compound is an inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway. Understanding this pathway provides context for the compound's mechanism of action.
References
Personal protective equipment for handling CTA056
Extensive searches for "CTA056" did not yield specific information regarding its properties, handling procedures, or disposal guidelines. This identifier may be an internal code, a novel substance not yet publicly documented, or a typographical error.
To ensure the safety of all personnel, it is critical to obtain the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for any chemical prior to handling. This document will provide specific and essential information regarding personal protective equipment (PPE), potential hazards, first-aid measures, and proper disposal methods.
General Guidance for Handling Unknown Chemicals
In the absence of specific information for this compound, and until a proper SDS is obtained, it is recommended to treat the substance as hazardous and to follow a conservative approach based on general laboratory safety principles. The following guidelines are provided for handling unknown or potentially hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be utilized to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Handling and Storage
Strict protocols should be followed to minimize exposure and ensure a safe laboratory environment.
-
Ventilation: Always handle unknown chemicals in a certified chemical fume hood to prevent the inhalation of vapors, dust, or aerosols.
-
Storage: Store in a clearly labeled, sealed container in a designated and well-ventilated storage area, away from incompatible materials.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where chemicals are handled.
Disposal Plan
The disposal of unknown chemicals must be handled with extreme caution and in accordance with institutional and regulatory guidelines.
-
Do Not Pour Down the Drain: Unknown chemicals should never be disposed of in the sanitary sewer system.
-
Waste Collection: Collect all waste materials (solid and liquid) in a designated, properly labeled hazardous waste container.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of the unknown substance. They can provide assistance with waste characterization and arrange for appropriate disposal.
Workflow for Handling an Unidentified Chemical
The following diagram outlines the necessary steps to be taken when encountering an unidentified chemical like this compound.
Caption: Workflow for safely managing an unidentified chemical substance.
It is imperative to identify this compound and obtain its specific Safety Data Sheet before proceeding with any laboratory work. If the identity of the substance cannot be confirmed, work should not proceed. Please consult your supervisor or chemical supplier for more information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
